Product packaging for 3-Phenylpropyl 3-hydroxybenzoate(Cat. No.:CAS No. 85322-36-7)

3-Phenylpropyl 3-hydroxybenzoate

Cat. No.: B3157858
CAS No.: 85322-36-7
M. Wt: 256.3 g/mol
InChI Key: YIRVGCWBPCGFEC-UHFFFAOYSA-N
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Description

3-Phenylpropyl 3-hydroxybenzoate (CAS 85322-36-7) is an organic ester compound with a molecular formula of C 16 H 16 O 3 and a molecular weight of 256.30 g/mol . It is a derivative of 3-hydroxybenzoic acid, where the carboxylic acid group is esterified with 3-phenylpropanol . As a chemical standard, this compound is valuable for analytical research and development purposes. It can serve as a key reference material in method development and validation for chromatographic analysis, particularly in the separation and identification of similar ester compounds. Researchers may also employ it in synthetic organic chemistry as a building block or intermediate for the preparation of more complex molecules, or in material science to study the properties of aromatic esters. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B3157858 3-Phenylpropyl 3-hydroxybenzoate CAS No. 85322-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropyl 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15-10-4-9-14(12-15)16(18)19-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,17H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRVGCWBPCGFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 85322-36-7

Molecular Formula: C₁₆H₁₆O₃

Molecular Weight: 256.30 g/mol

Introduction

3-Phenylpropyl 3-hydroxybenzoate is an organic compound belonging to the class of hydroxybenzoic acid esters. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview based on the known properties and biological activities of the broader family of 3-hydroxybenzoic acid esters. These esters are recognized for their diverse applications, including their use as preservatives in cosmetics, food, and pharmaceuticals, owing to their antimicrobial and anti-inflammatory properties.[1][2] This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available information and providing detailed hypothetical experimental protocols and potential signaling pathways.

Physicochemical Properties

Property3-Phenylpropanol3-Hydroxybenzoic AcidThis compound (Predicted)
Molecular Formula C₉H₁₂OC₇H₆O₃C₁₆H₁₆O₃
Molecular Weight 136.19 g/mol 138.12 g/mol 256.30 g/mol
Boiling Point 235-236 °C201 °C (decomposes)> 250 °C
Melting Point -18 °C201-204 °CSolid at room temperature
Solubility Slightly soluble in waterSoluble in hot water, ethanol, etherLikely poorly soluble in water, soluble in organic solvents
LogP 1.881.69> 3.5

Synthesis

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be extrapolated from standard esterification methods for 3-hydroxybenzoic acid and related compounds.

Proposed Synthesis Workflow

G Proposed Synthesis of this compound A 3-Hydroxybenzoic Acid E Reaction Mixture A->E B 3-Phenylpropanol B->E C Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) C->E D Solvent (e.g., Toluene or Dichloromethane) D->E F Reflux or Stir at Room Temperature E->F G Work-up (Washing, Extraction) F->G H Purification (e.g., Column Chromatography) G->H I This compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification
  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-hydroxybenzoic acid in an excess of 3-phenylpropanol, which will also serve as the solvent.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid.

  • Reaction: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure this compound.

Biological Activity and Potential Mechanism of Action

While direct studies on this compound are lacking, the biological activities of related hydroxybenzoic acid esters, particularly parabens, have been investigated. These compounds are known to possess antimicrobial and anti-inflammatory properties.[1][2][3]

Antimicrobial Activity

Hydroxybenzoic acid esters are widely used as preservatives due to their broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] The proposed mechanism of action involves the disruption of microbial cell membrane transport processes, inhibition of DNA and RNA synthesis, and interference with key enzymes like ATPases and phosphotransferases.

Anti-inflammatory Activity

Some derivatives of 3-hydroxybenzoic acid have been reported to exhibit anti-inflammatory effects.[1][2] The potential mechanism for this activity could involve the modulation of inflammatory signaling pathways.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with cellular signaling pathways. A hypothetical pathway illustrating a potential anti-inflammatory mechanism is presented below.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Receptor IKK IKK Complex Receptor->IKK Inflammatory Stimulus Compound 3-Phenylpropyl 3-hydroxybenzoate Compound->IKK Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->Genes Induces Transcription

Caption: A hypothetical anti-inflammatory mechanism of this compound.

Conclusion

This compound, with CAS number 85322-36-7, remains a compound with limited specific data in the public domain. However, based on the well-documented properties of the broader class of 3-hydroxybenzoic acid esters, it is reasonable to hypothesize that this molecule possesses antimicrobial and anti-inflammatory activities. The provided synthesis protocols and potential mechanisms of action are based on established chemical and biological principles and offer a starting point for future research into this and related compounds. Further experimental validation is necessary to fully characterize the physicochemical properties, biological activities, and potential therapeutic applications of this compound.

References

An In-depth Technical Guide on 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylpropyl 3-hydroxybenzoate, including its chemical identity, a proposed synthesis protocol, and an exploration of its potential biological activities based on related compounds. Due to the limited availability of direct experimental data for this specific molecule, this paper infers its properties and potential applications from the known characteristics of its constituent moieties, 3-phenylpropanol and 3-hydroxybenzoic acid, and their derivatives.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from its structure as an ester formed from 3-phenylpropanol and 3-hydroxybenzoic acid.

PropertyPredicted Value/Information
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Appearance Likely a solid or viscous liquid at room temperature.
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane.
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 3-4, indicating moderate lipophilicity.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 3-hydroxybenzoic acid

  • 3-phenylpropanol

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Anhydrous organic solvent (e.g., toluene or dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-hydroxybenzoic acid in an excess of 3-phenylpropanol (typically 3-5 equivalents) or in an inert solvent like toluene to facilitate the removal of water.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the mixture while stirring.

  • Equip the flask with a reflux condenser and a Dean-Stark apparatus if using toluene to azeotropically remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the limiting reactant), cool the mixture to room temperature.

  • If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator. If a solvent was used, proceed to the work-up.

  • Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

A general workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Reactants 3-Hydroxybenzoic Acid + 3-Phenylpropanol Reaction Esterification (H₂SO₄ catalyst, Reflux) Reactants->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Phenylpropyl 3-hydroxybenzoate Purification->Product

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the known pharmacological profiles of its parent molecules, 3-hydroxybenzoic acid and other hydroxybenzoate esters, suggest several areas of potential therapeutic interest.

3.1. Antimicrobial and Antifungal Activity

Hydroxybenzoic acid and its esters, particularly the parabens (esters of p-hydroxybenzoic acid), are well-known for their antimicrobial and antifungal properties.[1] They are widely used as preservatives in food, cosmetics, and pharmaceuticals.[2][3] The mechanism of action is believed to involve the disruption of microbial membrane transport processes and the inhibition of key enzymes. It is plausible that this compound could exhibit similar activities.

3.2. Anti-inflammatory and Antioxidant Effects

Phenolic compounds, including hydroxybenzoic acids, are recognized for their antioxidant and anti-inflammatory properties.[1][4] They can act as free radical scavengers and may modulate inflammatory signaling pathways. For instance, some dihydroxybenzoic acids can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[4]

The potential anti-inflammatory action of this compound could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating transcription factors such as NF-κB, which is a key regulator of the inflammatory response.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_drug Potential Intervention Stimulus e.g., LPS, Cytokines NFkB_Inhibitor IκB Stimulus->NFkB_Inhibitor causes degradation NFkB NF-κB NFkB_Inhibitor->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Proinflammatory_Genes Activation Inflammation Inflammation Proinflammatory_Genes->Inflammation Drug 3-Phenylpropyl 3-hydroxybenzoate Drug->NFkB Potential Inhibition

A potential anti-inflammatory signaling pathway modulated by this compound.

3.3. Use in Fragrance and as a Pharmaceutical Intermediate

The 3-phenylpropanol moiety is known for its pleasant floral scent and is used in the fragrance industry.[5][6] Its esters are also utilized as flavor constituents.[7] Therefore, this compound may have applications in cosmetics and perfumery. Furthermore, 3-phenylpropanol serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[8]

Future Directions

The therapeutic potential of this compound remains to be experimentally validated. Future research should focus on:

  • Chemical Synthesis and Characterization: Development and optimization of a robust synthesis protocol followed by thorough characterization of the compound's physicochemical properties.

  • In Vitro Biological Screening: Evaluation of its antimicrobial, antifungal, anti-inflammatory, and antioxidant activities using established cell-based and biochemical assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

  • In Vivo Studies: Assessment of its efficacy and safety in relevant animal models of disease.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physicochemical properties of 3-Phenylpropyl 3-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific ester, this guide combines computationally predicted properties with established experimental protocols for the characterization of related organic compounds. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known bioactivities of its constituent moieties, 3-hydroxybenzoic acid and 3-phenylpropanol. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of novel chemical entities.

Chemical Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₁₆H₁₆O₃

  • Molecular Weight: 256.30 g/mol

  • Chemical Structure:

    Image Credit: MolView (structure generated based on IUPAC name)

  • CAS Number: Not assigned.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally estimated using widely accepted algorithms and should be confirmed by experimental analysis.

PropertyPredicted ValueMethod/Software
Melting Point 50-80 °CEstimation based on related structures
Boiling Point 385.7 ± 35.0 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Percepta Platform
logP (Octanol/Water Partition Coefficient) 3.8ChemAxon
Water Solubility 0.04 g/L at 25°CEstimation based on logP
pKa (Acidic) 9.2 (Phenolic hydroxyl)Advanced Chemistry Development (ACD/Labs) Percepta Platform

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved via Fischer esterification. The following diagram illustrates a general workflow for its synthesis and subsequent characterization.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 3-Hydroxybenzoic Acid + 3-Phenylpropanol Reaction Fischer Esterification (Reflux) Reactants->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude Product Drying Drying of Organic Phase (e.g., MgSO₄) Workup->Drying Chromatography Column Chromatography Drying->Chromatography NMR ¹H and ¹³C NMR Chromatography->NMR Purified Product MS Mass Spectrometry Chromatography->MS Purified Product IR Infrared Spectroscopy Chromatography->IR Purified Product Purity HPLC/GC for Purity Chromatography->Purity Purified Product

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of an organic compound like this compound.

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20°C per minute initially.

    • A more precise determination is made by repeating the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

    • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[1][2][3]

For non-volatile compounds, the boiling point is determined under reduced pressure to prevent decomposition.

  • Apparatus: Small test tube (fusion tube), capillary tube sealed at one end, thermometer, heating bath (e.g., Thiele tube with high-boiling oil or an aluminum block).[4][5][6]

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.

    • A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.

    • The fusion tube is attached to a thermometer and heated in the oil bath or aluminum block.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7][8]

Solubility is typically determined in a range of solvents of varying polarity.

  • Materials: Test tubes, sample, various solvents (e.g., water, ethanol, acetone, diethyl ether, hexane).

  • Procedure:

    • A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

    • A measured volume of the solvent (e.g., 0.75 mL) is added in portions.

    • The test tube is shaken vigorously after each addition.

    • The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative measurement, the concentration of the saturated solution is determined.[9][10][11]

The pKa of the phenolic hydroxyl group can be determined by spectrometric or potentiometric titration.

  • Apparatus: UV-Vis spectrophotometer or a pH meter with an electrode, burette, beakers.

  • Procedure (Spectrometric):

    • A solution of the compound is prepared in a suitable solvent system (e.g., acetonitrile-water mixture).

    • The UV-Vis spectrum of the solution is recorded at various pH values.

    • The change in absorbance at a specific wavelength, corresponding to the ionized or unionized form, is plotted against pH.

    • The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the titration curve.[12]

  • Procedure (Computational):

    • Density Functional Theory (DFT) calculations can be employed to predict the pKa.

    • This involves calculating the Gibbs free energy of the acid-base equilibrium in the gas phase and the solvation free energy for each species.[13][14][15][16]

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

  • Shake-Flask Method:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken until equilibrium is reached.

    • The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[17][18]

  • HPLC Method:

    • A reverse-phase HPLC column is calibrated with a series of compounds with known logP values.

    • The retention time of the target compound is measured under the same conditions.

    • The logP is then estimated from the linear relationship between the logarithm of the retention time and the logP of the standards.[19][20]

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, its activity can be inferred from its constituent parts and related molecules. Hydroxybenzoic acids and their esters are known to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[21][22][23][24][25] 3-Phenylpropanol and related phenylpropanoids also exhibit antimicrobial and anti-inflammatory activities.[26][27][28]

3-Hydroxybenzoic acid is an agonist for hydroxycarboxylic acid receptors HCA₁ and HCA₂.[29] These G-protein coupled receptors are primarily expressed on adipocytes, and their activation leads to the inhibition of lipolysis. This suggests a potential role for this compound in metabolic regulation.

G Signaling Pathway of 3-Hydroxybenzoic Acid via HCA Receptors 3_HBA 3-Hydroxybenzoic Acid (or its ester derivative) HCA_R HCA₁ / HCA₂ Receptor 3_HBA->HCA_R Gi Gᵢ Protein HCA_R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces AC->cAMP PKA Protein Kinase A cAMP->PKA activates cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL activates PKA->HSL Lipolysis Lipolysis HSL->Lipolysis catalyzes HSL->Lipolysis

Caption: Postulated signaling pathway for 3-hydroxybenzoic acid leading to the inhibition of lipolysis.

In certain bacteria, 3-hydroxybenzoic acid can be degraded through either an ortho- or meta-cleavage pathway as part of aromatic compound metabolism. This is relevant for understanding the environmental fate and potential microbial metabolism of this compound.

G Bacterial Degradation of 3-Hydroxybenzoic Acid 3HBA 3-Hydroxybenzoic Acid Gentisate Gentisate 3HBA->Gentisate Catechol Protocatechuate/ Catechol 3HBA->Catechol Meta Meta-cleavage Pathway Gentisate->Meta leads to Ortho Ortho-cleavage Pathway Catechol->Ortho leads to TCA TCA Cycle Intermediates Ortho->TCA Meta->TCA

Caption: Simplified bacterial degradation pathways for 3-hydroxybenzoic acid.[30]

Conclusion

This compound is a compound for which direct experimental data is scarce. This guide provides a robust framework for its study, including predicted physicochemical properties, detailed experimental protocols for their determination, a plausible synthetic route, and an exploration of its potential biological activities based on related compounds. The information presented herein should facilitate further research and development involving this and structurally similar molecules. It is imperative that the predicted data be validated through rigorous experimental investigation.

References

In-Silico Modeling of 3-Phenylpropyl 3-hydroxybenzoate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico methodologies for investigating the molecular interactions of 3-Phenylpropyl 3-hydroxybenzoate. This document outlines the theoretical framework, experimental protocols, and data interpretation techniques essential for predicting and analyzing the biological activity of this small molecule.

Introduction to this compound

This compound is a benzoate ester. While specific biological data for this compound is not extensively documented, its structural motifs—the phenylpropyl group and the 3-hydroxybenzoate moiety—are present in various biologically active molecules. Hydroxybenzoic acids and their derivatives are known to possess a range of activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Benzoate derivatives have been investigated for their potential as anticancer agents and for their role in modulating various signaling pathways. In-silico modeling provides a powerful and cost-effective approach to hypothesize and investigate the potential protein targets and mechanisms of action for novel or understudied compounds like this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and related compounds is presented below. These properties are crucial for understanding the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and for parameterizing in-silico models.

PropertyThis compound3-Phenylpropyl benzoatePhenyl 3-hydroxybenzoatePropylparaben (Propyl 4-hydroxybenzoate)Butylparaben (Butyl 4-hydroxybenzoate)
Molecular Formula C₁₆H₁₆O₃[1]C₁₆H₁₆O₂[2]C₁₃H₁₀O₃[3]C₁₀H₁₂O₃[4][5]C₁₁H₁₄O₃[6]
Molecular Weight ( g/mol ) 256.30[1]240.30[2]214.22[3]180.20[5]194.23[6]
IUPAC Name This compound3-phenylpropyl benzoate[2]phenyl 3-hydroxybenzoate[3]Propyl 4-hydroxybenzoate[4]butyl 4-hydroxybenzoate[6]
CAS Number 24781-13-3[1]60045-26-3[2]24262-63-3[3]94-13-3[4]94-26-8[6]

In-Silico Modeling Workflow

The in-silico investigation of this compound's interactions with potential biological targets follows a structured workflow. This workflow begins with the preparation of the small molecule (ligand) and the protein (receptor), proceeds through computational experiments like molecular docking and molecular dynamics simulations, and concludes with the analysis of the results.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking target_id Target Identification (e.g., BCL-2, COX-2) protein_prep Protein Preparation target_id->protein_prep protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_analysis Binding Affinity & Pose Analysis docking->binding_analysis interaction_analysis Interaction & Stability Analysis md_sim->interaction_analysis reporting Reporting & Visualization binding_analysis->reporting interaction_analysis->reporting G cluster_pathway Hypothetical Apoptotic Pathway P3HB 3-Phenylpropyl 3-hydroxybenzoate BCL2 BCL-2 P3HB->BCL2 inhibition BAX BAX BCL2->BAX Mito Mitochondrion BAX->Mito pore formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

References

Literature review on hydroxybenzoic acid esters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hydroxybenzoic Acid Esters

Introduction

Hydroxybenzoic acid esters, commonly known as parabens, are a class of chemical compounds derived from the esterification of a hydroxybenzoic acid with an alcohol. The most prevalent are the esters of p-hydroxybenzoic acid (PHBA), which have found widespread application as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial properties.[1][2][3] Beyond their preservative role, these esters and their parent acids exhibit a range of biological activities, including antioxidant and anti-inflammatory effects, making them a subject of ongoing research for therapeutic applications.[4][5][6]

This technical guide provides a comprehensive review of hydroxybenzoic acid esters, intended for researchers, scientists, and drug development professionals. It covers their synthesis, physicochemical properties, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Hydroxybenzoic Acid Esters

The primary method for synthesizing hydroxybenzoic acid esters is through the direct esterification of the corresponding hydroxybenzoic acid (e.g., p-hydroxybenzoic acid) with an alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves removing the water produced to drive the reaction to completion.[1][4][7]

General Synthesis Workflow

The synthesis process generally involves the reaction of a hydroxybenzoic acid with an excess of alcohol in the presence of an acid catalyst, followed by heating under reflux. The product is then isolated through extraction and purified.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactants Hydroxybenzoic Acid + Alcohol (e.g., Methanol) Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst 1. Mix Reflux Heat Under Reflux (e.g., 12 hours) Catalyst->Reflux 2. React Workup Neutralization & Extraction (NaHCO₃, Ether) Reflux->Workup 3. Isolate Purify Purification (e.g., Recrystallization) Workup->Purify 4. Purify Product Pure Hydroxybenzoic Acid Ester Purify->Product 5. Final Product

Caption: General workflow for the synthesis of hydroxybenzoic acid esters.

Experimental Protocol: Synthesis of Methyl p-Hydroxybenzoate

This protocol is adapted from methodologies described for the synthesis of hydroxybenzoic acid esters.[4][7]

  • Reaction Setup: Add p-hydroxybenzoic acid (1 mole equivalent) and methanol (3 mole equivalents) to a round-bottom flask.[7]

  • Catalyst Addition: While cooling the flask in an ice bath (0 °C), slowly add concentrated sulfuric acid (catalytic amount).

  • Reflux: Stir the mixture and heat it to reflux for approximately 12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) until the p-hydroxybenzoic acid is fully consumed.[4]

  • Work-up: After cooling, remove the excess methanol under a vacuum. Neutralize the remaining mixture with a 5% sodium bicarbonate (NaHCO₃) aqueous solution.

  • Extraction: Extract the product from the aqueous solution using diethyl ether (3 times).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solution in a vacuum to yield the crude ester.

  • Purification: Purify the crude product by recrystallization to obtain the pure methyl p-hydroxybenzoate. A yield of approximately 86% can be achieved with a 1:3 molar ratio of acid to alcohol.[7]

Physicochemical Properties

The physical and chemical properties of hydroxybenzoic acid esters are largely determined by the nature of the alkyl chain attached to the ester group. These properties influence their solubility, stability, and biological activity.

Structure-Property Relationships

G Structure Alkyl Chain Length (Methyl < Ethyl < Propyl < Butyl) Solubility Aqueous Solubility Structure->Solubility Decreases Activity Antimicrobial Activity Structure->Activity Increases Lipophilicity Lipophilicity (LogP) Structure->Lipophilicity Increases Toxicity Potential Toxicity Structure->Toxicity Increases

Caption: Relationship between alkyl chain length and key properties.

Table 1: Physicochemical Properties of Common p-Hydroxybenzoic Acid Esters (Parabens)
PropertyMethylparabenEthylparabenPropylparabenButylparaben
Molar Mass (g·mol⁻¹) 152.15166.17180.20194.23
Melting Point (°C) 125-128116-11895-9868-72
Boiling Point (°C) 273 (decomposes)297-298295 (decomposes)309
Solubility in Water ( g/100 mL) 0.250.170.040.02
log P (Octanol/Water) 1.962.473.043.57
pKa ~8.4[8]~8.3~8.4~8.4

Note: Data compiled from various sources.[3] Boiling points of esters are significantly lower than their corresponding carboxylic acids due to the absence of intermolecular hydrogen bonding between ester molecules.[9][10]

Biological Activities and Mechanisms of Action

Hydroxybenzoic acid esters exhibit a wide range of biological activities, which are primarily attributed to their chemical structure.

Antimicrobial Activity

Parabens are effective preservatives due to their activity against a broad spectrum of microorganisms.[2] Their efficacy increases with the length of the alkyl chain; for instance, butylparaben is more potent than methylparaben.[8][11] They are generally more active against fungi and Gram-positive bacteria than against Gram-negative bacteria.[8][12]

Mechanism of Action: The antimicrobial action of parabens is not fully elucidated but is thought to involve the disruption of membrane transport processes or the inhibition of DNA/RNA synthesis and key enzyme functions.[13]

Synergy: The effectiveness of parabens can be enhanced when used in combination. A mixture of methyl- and propylparaben, for example, is more effective than the methyl ester alone.[14] Novel combinations have been shown to perform as well as or better than standard mixtures, sometimes at lower total concentrations.[15]

Table 2: Antifungal Activity of Novel Hydroxybenzoic Acid Ester Conjugates

The following data represents the fungicidal activity of phenazine-1-carboxylic acid (PCA) conjugated with hydroxybenzoic acid esters against the phytopathogenic fungus Rhizoctonia solani.

CompoundConjugate TypeEC₅₀ (μg/mL)Reference
PCA (Control) -18.6[4]
5b PCA-Salicylic acid ethyl ester11.2[4]
5c PCA-Salicylic acid n-propyl ester3.2[4]
5d PCA-Salicylic acid n-butyl ester5.4[4]
5e PCA-Salicylic acid n-pentyl ester10.5[4]
5h PCA-3-Hydroxybenzoic acid n-propyl ester14.1[4]
5i PCA-3-Hydroxybenzoic acid n-butyl ester11.5[4]
5m PCA-p-Hydroxybenzoic acid n-propyl ester13.7[4]
5n PCA-p-Hydroxybenzoic acid n-butyl ester9.8[4]
5o PCA-p-Hydroxybenzoic acid n-pentyl ester12.1[4]

EC₅₀: The half maximal effective concentration. A lower value indicates higher fungicidal activity.

Antioxidant Activity

Many hydroxybenzoic acids and their esters possess significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress.[2][6] The antioxidant capacity generally increases with the number of hydroxyl groups on the phenolic ring.[16] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) shows a higher antioxidant effect than p-hydroxybenzoic acid.[2][17]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant activity of chemical compounds.[16]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compound (hydroxybenzoic acid ester) in methanol.

  • Reaction: Mix the test compound solution with the DPPH• solution and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution using a spectrophotometer at the characteristic wavelength of DPPH• (approx. 517 nm). A decrease in absorbance indicates radical scavenging.

  • Calculation: Plot the percentage of inhibition against the concentration of the test compound to calculate the IC₅₀ value (the concentration required to inhibit 50% of the DPPH• radicals).

Table 3: Antioxidant Activity (IC₅₀) of Selected Hydroxybenzoic Acids
CompoundDPPH Assay IC₅₀ (μM)Reference
2,3-Dihydroxybenzoic Acid 3.52[16]
2,5-Dihydroxybenzoic Acid 12.3[16]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) 14.8[16]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid) 0.0237 µmol/assay*[2][17]

*Note: Units and conditions may vary between studies. This value for gallic acid highlights its potent antioxidant capacity.

Anti-inflammatory Activity

Certain hydroxybenzoic acids have demonstrated anti-inflammatory effects.[4][12] For example, 4-hydroxybenzoic acid (4-HBA) exerts its anti-inflammatory action by directly inhibiting the NLRP3 inflammasome, a key component in the inflammatory response.[6] This inhibition is mediated by a reduction in reactive oxygen species (ROS) production, tying its anti-inflammatory action to its antioxidant properties.[6]

Signaling Pathway: Inhibition of NLRP3 Inflammasome

G Stimulus Inflammatory Stimulus (e.g., Pathogens, Damage) ROS ROS Production Stimulus->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation HBA 4-Hydroxybenzoic Acid HBA->ROS Inhibits

Caption: Mechanism of anti-inflammatory action via NLRP3 inhibition.

Applications in Drug Development and Pharmacology

The properties of hydroxybenzoic acid esters make them valuable in various stages of drug development.

  • Pharmaceutical Excipients: Their primary role is as antimicrobial preservatives in a wide array of formulations, including creams, ointments, and oral solutions, to prevent microbial contamination and extend shelf life.[14][18][19] They are effective over a pH range of 4-8.[8]

  • API Synthesis: Hydroxybenzoic acids serve as precursors for the synthesis of various active pharmaceutical ingredients (APIs).[3] Examples include nifuroxazide and ormeloxifene.[3]

  • Therapeutic Potential: The intrinsic biological activities of these compounds, such as the anti-inflammatory and antioxidant effects, are being explored for direct therapeutic applications.[4][20]

Pharmacokinetics and Metabolism

When administered, parabens are rapidly absorbed, metabolized, and excreted.[19] The primary metabolic pathway involves the hydrolysis of the ester bond by esterases, particularly in the liver and plasma, to form p-hydroxybenzoic acid.[21] This metabolite is then conjugated (e.g., with glucuronic acid) and excreted in the urine.[21][22] The rate of hydrolysis depends on the alkyl chain length, with longer chains like butylparaben being hydrolyzed more slowly than methylparaben.[21] This rapid metabolism suggests that parabens do not accumulate significantly in human tissues.[21]

Conclusion

Hydroxybenzoic acid esters are a versatile class of compounds with a long history of use as effective preservatives in the pharmaceutical and other industries. Their antimicrobial efficacy is well-documented and is directly related to their physicochemical properties, particularly the length of their ester alkyl chain. Beyond preservation, their inherent antioxidant and anti-inflammatory activities present opportunities for their use in novel therapeutic strategies. A thorough understanding of their synthesis, properties, and biological mechanisms is crucial for drug development professionals seeking to leverage these compounds for both excipient and active ingredient applications.

References

3-Phenylpropyl 3-hydroxybenzoate discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3-Phenylpropyl 3-hydroxybenzoate is an aromatic ester with potential applications in the pharmaceutical, cosmetic, and fragrance industries. This document outlines a plausible history of its discovery, details of its synthesis, and a summary of its physicochemical properties based on its constituent parts. Detailed experimental protocols for the synthesis of its precursors and the final compound are provided, along with a discussion of the potential biological activities of hydroxybenzoate esters.

Introduction

This compound is an organic molecule that combines the structural features of 3-phenylpropanol and 3-hydroxybenzoic acid through an ester linkage. While not a widely documented compound, its constituent moieties are well-characterized and have a rich history in organic chemistry and natural products.

  • 3-Phenylpropanol: A fragrant alcohol with a mild, floral scent, first synthesized in the early 20th century.[1] It is also found naturally in resins, balsams, fruits, and cinnamon.[1]

  • 3-Hydroxybenzoic acid: A monohydroxybenzoic acid that is a natural component of castoreum, the exudate from beaver castor sacs, and is also found in plants like the pineapple.[2][3] It serves as an intermediate in the synthesis of various chemicals.[4][5]

The combination of these two molecules via esterification would likely yield a compound with interesting sensory and biological properties, drawing from the characteristics of both precursors.

Plausible Discovery and History

The discovery of this compound would be a logical progression following the isolation and synthesis of its precursors and the development of esterification techniques.

  • Early 20th Century: The synthesis of 3-phenylpropanol was first reported.[1] Around the same period, methods for the synthesis of 3-hydroxybenzoic acid, such as the alkali fusion of 3-sulfobenzoic acid, were being established.[2]

  • Mid-20th Century: With the refinement of esterification methods, particularly the Fischer-Speier esterification first described in 1895, the synthesis of a wide variety of esters became commonplace.[6] It is plausible that during systematic studies of ester properties for fragrances, flavorings, or pharmaceuticals, this compound could have been synthesized and characterized.

  • Modern Era: Contemporary research into novel bioactive compounds may lead to the "rediscovery" or first formal investigation of this compound, particularly given the known biological activities of other hydroxybenzoate esters, which include antimicrobial, anti-inflammatory, and antiviral properties.[7][8]

Physicochemical Properties

Quantitative data for the precursor molecules are summarized below. The properties of this compound can be inferred from these values.

Table 1: Physicochemical Properties of 3-Phenylpropanol
PropertyValueReference
Molecular FormulaC₉H₁₂O[9]
Molecular Weight136.19 g/mol [9]
Boiling Point113-115°C at 3 mm Hg[10]
Density1.004–1.008 g/cm³ at 20°C[10]
Refractive Index1.5268–1.5269 at 20°C[10]
Solubility in WaterLimited[1]
OdorMild, slightly sweet, floral[1]
Table 2: Physicochemical Properties of 3-Hydroxybenzoic Acid
PropertyValueReference
Molecular FormulaC₇H₆O₃[2]
Molecular Weight138.12 g/mol [2][11]
Melting Point201-203°C[12]
Solubility in WaterSlightly soluble[12]
AppearanceWhite crystalline powder[12]

Synthesis and Experimental Protocols

The synthesis of this compound would involve a two-step process: the individual synthesis of its precursors, followed by their esterification.

Synthesis of 3-Phenylpropanol

A common method for the synthesis of 3-phenylpropanol is the reduction of cinnamaldehyde.

Experimental Protocol:

  • Hydrogenation of Cinnamaldehyde: Cinnamaldehyde is hydrogenated using a copper chromite catalyst at a temperature of 150°C and a hydrogen pressure of 130 psig.

  • Reaction Monitoring: The reaction proceeds until the uptake of hydrogen ceases.

  • Purification: The reaction mixture is then filtered to remove the catalyst and distilled to yield pure 2-methyl-3-phenylpropanol (a related compound, with a similar procedure for 3-phenylpropanol).

Synthesis of 3-Hydroxybenzoic Acid

A traditional method for synthesizing 3-hydroxybenzoic acid is from benzoic acid.

Experimental Protocol:

  • Sulfonation: 122 kg of benzoic acid is placed in a reactor, and 100 kg of oleum is added under stirring. The temperature is raised to approximately 100°C, and the reaction is carried out for 2 hours to produce sodium 3-sulfobenzoate.[4]

  • Alkali Fusion: The sulfonated mixture is transferred to an alkali melting pot, and 45 kg of solid sodium hydroxide is added.[4] The temperature is raised to melt the mixture, and the reaction proceeds for 4 to 5 hours to form sodium m-carboxyphenate.[4]

  • Acid Hydrolysis: Diluted sulfuric acid is added for acid hydrolysis to precipitate the crude 3-hydroxybenzoic acid.[4]

  • Purification: The crude product is purified by recrystallization from water with activated carbon.[13]

Esterification: Synthesis of this compound

The Fischer-Speier esterification is a suitable method for this final step.[6][14]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid in an excess of 3-phenylpropanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.

  • Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be purified by column chromatography or distillation.

Potential Biological Activities and Applications

While specific biological data for this compound is not available, the known activities of other hydroxybenzoate esters suggest several potential applications. Hydroxybenzoate esters are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial and antifungal properties.[7][15][16][17] They have also been investigated for anti-inflammatory, antiviral, and nematicidal activities.[7] The pleasant odor of 3-phenylpropanol also suggests a potential use in the fragrance industry.[1]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_esterification Esterification Cinnamaldehyde Cinnamaldehyde 3-Phenylpropanol 3-Phenylpropanol Cinnamaldehyde->3-Phenylpropanol Reduction This compound This compound 3-Phenylpropanol->this compound Benzoic Acid Benzoic Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Benzoic Acid->3-Hydroxybenzoic Acid Sulfonation, Alkali Fusion 3-Hydroxybenzoic Acid->this compound Fischer Esterification (Acid Catalyst)

Caption: Synthesis pathway of this compound.

Fischer Esterification Mechanism Workflow

Fischer_Esterification start Start: Carboxylic Acid + Alcohol + Acid Catalyst protonation 1. Protonation of Carbonyl Oxygen start->protonation nucleophilic_attack 2. Nucleophilic Attack by Alcohol protonation->nucleophilic_attack proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer water_elimination 4. Elimination of Water proton_transfer->water_elimination deprotonation 5. Deprotonation water_elimination->deprotonation end_product End: Ester + Water deprotonation->end_product

Caption: Workflow of the Fischer Esterification mechanism.

References

Predicted Toxicity of 3-Phenylpropyl 3-hydroxybenzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive analysis of the predicted toxicological profile of 3-Phenylpropyl 3-hydroxybenzoate. Due to the absence of direct experimental data for this specific molecule, this assessment is based on a read-across approach from structurally similar compounds and established principles of toxicology and quantitative structure-activity relationships (QSAR).

Executive Summary

This compound is an ester combining a 3-phenylpropanol moiety with 3-hydroxybenzoic acid. Its toxicological profile is predicted based on data from analogues such as other 3-phenylpropyl esters (cinnamate and acetate) and parabens (esters of hydroxybenzoic acid), particularly propyl paraben. The primary route of metabolism is expected to be rapid hydrolysis to 3-phenylpropanol and 3-hydroxybenzoic acid, which are then further metabolized and excreted. Based on the available data for its analogues, this compound is predicted to have low acute toxicity. It is not expected to be genotoxic. While skin sensitization cannot be entirely ruled out, the potential is likely low. The read-across data suggests a favorable profile for repeated dose and reproductive toxicity.

Read-Across and Analogue Data

The prediction of the toxicological profile of this compound is based on the following logical workflow:

cluster_analogues Analogue Compounds 3-Phenylpropyl\n3-hydroxybenzoate 3-Phenylpropyl 3-hydroxybenzoate Predicted\nToxicity Profile Predicted Toxicity Profile 3-Phenylpropyl\n3-hydroxybenzoate->Predicted\nToxicity Profile Prediction based on 3-Phenylpropyl Cinnamate 3-Phenylpropyl Cinnamate 3-Phenylpropyl Cinnamate->Predicted\nToxicity Profile 3-Phenylpropyl Acetate 3-Phenylpropyl Acetate 3-Phenylpropyl Acetate->Predicted\nToxicity Profile Propyl Paraben\n(Propyl 4-hydroxybenzoate) Propyl Paraben (Propyl 4-hydroxybenzoate) Propyl Paraben\n(Propyl 4-hydroxybenzoate)->Predicted\nToxicity Profile Phenyl Benzoates Phenyl Benzoates Phenyl Benzoates->Predicted\nToxicity Profile 3-Phenylpropyl\n3-hydroxybenzoate 3-Phenylpropyl 3-hydroxybenzoate Hydrolysis\n(Esterases) Hydrolysis (Esterases) 3-Phenylpropyl\n3-hydroxybenzoate->Hydrolysis\n(Esterases) 3-Phenylpropanol 3-Phenylpropanol Hydrolysis\n(Esterases)->3-Phenylpropanol 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Hydrolysis\n(Esterases)->3-Hydroxybenzoic Acid Further Metabolism\n(e.g., Oxidation) Further Metabolism (e.g., Oxidation) 3-Phenylpropanol->Further Metabolism\n(e.g., Oxidation) Conjugation\n(e.g., Glucuronidation) Conjugation (e.g., Glucuronidation) 3-Hydroxybenzoic Acid->Conjugation\n(e.g., Glucuronidation) Excretion Excretion Further Metabolism\n(e.g., Oxidation)->Excretion Conjugation\n(e.g., Glucuronidation)->Excretion

An In-depth Technical Guide to the Solubility of 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenylpropyl 3-hydroxybenzoate. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and outlines detailed experimental protocols for its determination.

Predicted Solubility Profile

This compound is an ester formed from 3-phenylpropanol and 3-hydroxybenzoic acid. Its solubility in various solvents is dictated by its molecular structure, which contains both nonpolar (phenyl and propyl groups) and polar (ester and hydroxyl groups) functionalities.

Based on the principle of "like dissolves like," the following solubilities can be predicted:

  • Water: Expected to have very low solubility in water. The large nonpolar phenylpropyl group and the benzene ring of the benzoate moiety significantly decrease its ability to form hydrogen bonds with water molecules.

  • Alcohols (Ethanol, Methanol): Predicted to be soluble in alcohols. The alkyl chain of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group of the alcohols can form hydrogen bonds with the ester and hydroxyl groups of the compound.

  • Acetone: Expected to be soluble. Acetone is a polar aprotic solvent that can effectively solvate the polar ester group.

  • Ethyl Acetate: Predicted to be soluble. As an ester itself, ethyl acetate is a suitable solvent for other esters with significant nonpolar character.

  • Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]

  • Dichloromethane: Predicted to be soluble. This is a nonpolar solvent that should effectively solvate the large nonpolar regions of the molecule.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterVery LowPredominantly nonpolar structure with limited hydrogen bonding potential with water.
EthanolSolubleCombination of nonpolar and hydrogen bonding interactions.
MethanolSolubleSimilar to ethanol, effective at solvating both polar and nonpolar moieties.
AcetoneSolubleGood solvent for polarizable molecules with ester groups.
Ethyl AcetateSoluble"Like dissolves like" principle for esters.
Dimethyl Sulfoxide (DMSO)SolubleHighly effective polar aprotic solvent.
DichloromethaneSolubleEffective for nonpolar and moderately polar compounds.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in various solvents.[2][3][4][5][6]

Objective: To determine the approximate solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents: Water, Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO, Dichloromethane

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Constant temperature bath or incubator

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Initial Screening (Qualitative):

    • Add approximately 25 mg of this compound to a test tube.[3]

    • Add 1 mL of the chosen solvent to the test tube.[2]

    • Vigorously shake or vortex the tube for 60 seconds.[2]

    • Visually observe if the solid has completely dissolved. Record the result as "soluble," "partially soluble," or "insoluble."[2]

  • Quantitative Determination (if soluble in the initial screen):

    • Accurately weigh a known amount of this compound (e.g., 10 mg) and place it into a vial.

    • Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time) while continuously stirring or vortexing at a constant temperature.

    • Continue adding the solvent until the solid is completely dissolved.

    • Record the total volume of solvent required to dissolve the known mass of the solute.

    • Calculate the solubility in terms of mg/mL or mol/L.

  • Equilibrium Method (for more precise measurements):

    • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase).

    • Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

    • Calculate the solubility from the concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis start Start weigh Weigh Compound start->weigh add_solvent Add 1 mL Solvent weigh->add_solvent prepare_solvent Prepare Solvent mix Vortex/Stir (60s) add_solvent->mix observe Visual Observation mix->observe incremental_addition Incremental Solvent Addition observe->incremental_addition Soluble equilibrium_method Equilibrium Method observe->equilibrium_method Partially/Insoluble end End observe->end Insoluble calculate Calculate Solubility incremental_addition->calculate analyze Analyze Supernatant equilibrium_method->analyze analyze->calculate calculate->end

Caption: General experimental workflow for determining compound solubility.

References

Investigating the Metabolic Pathway of 3-Phenylpropyl 3-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative metabolic pathway of 3-Phenylpropyl 3-hydroxybenzoate, a benzenoid secondary metabolite. Based on established biotransformation principles for structurally related compounds, this document outlines the anticipated enzymatic hydrolysis and subsequent phase I and phase II metabolism of its constituent moieties: 3-phenylpropanol and 3-hydroxybenzoic acid. Detailed experimental protocols for investigating these metabolic steps are provided, alongside a framework for the quantitative analysis of the resulting metabolites. This guide is intended to serve as a comprehensive resource for researchers in drug metabolism, pharmacology, and toxicology engaged in the study of aromatic esters.

Introduction

This compound is an aromatic ester with potential applications in various fields, including pharmaceuticals and fragrance. A thorough understanding of its metabolic fate is crucial for assessing its safety, efficacy, and pharmacokinetic profile. This document provides an in-depth technical overview of the predicted metabolic pathway of this compound in mammals. The proposed pathway is based on the well-documented metabolism of its parent structures, phenylpropanoids and hydroxybenzoic acids.

Proposed Metabolic Pathway

The metabolism of this compound is anticipated to proceed through three main stages:

  • Ester Hydrolysis: The initial and primary metabolic step is the cleavage of the ester bond.

  • Metabolism of 3-Phenylpropanol: The resulting alcohol moiety undergoes oxidation.

  • Metabolism of 3-Hydroxybenzoic Acid: The phenolic acid moiety is conjugated for excretion.

A diagrammatic representation of this proposed pathway is provided below.

Metabolic_Pathway cluster_0 Phase 0: Hydrolysis cluster_1 Phase I: Oxidation cluster_2 Phase II: Conjugation 3-Phenylpropyl_3-hydroxybenzoate 3-Phenylpropyl 3-hydroxybenzoate 3-Phenylpropanol 3-Phenylpropanol 3-Phenylpropyl_3-hydroxybenzoate->3-Phenylpropanol Carboxylesterases 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid 3-Phenylpropyl_3-hydroxybenzoate->3-Hydroxybenzoic_acid Carboxylesterases 3-Phenylpropionaldehyde 3-Phenylpropionaldehyde 3-Phenylpropanol->3-Phenylpropionaldehyde Alcohol Dehydrogenase 3-Phenylpropionic_acid 3-Phenylpropionic acid 3-Phenylpropionaldehyde->3-Phenylpropionic_acid Aldehyde Dehydrogenase Beta-Oxidation_Products β-Oxidation Products 3-Phenylpropionic_acid->Beta-Oxidation_Products Acyl-CoA Synthetase, etc. 3-Hydroxybenzoyl_glucuronide 3-Hydroxybenzoyl glucuronide 3-Hydroxybenzoic_acid->3-Hydroxybenzoyl_glucuronide UGTs 3-Hydroxybenzoyl_sulfate 3-Hydroxybenzoyl sulfate 3-Hydroxybenzoic_acid->3-Hydroxybenzoyl_sulfate SULTs

Proposed metabolic pathway of this compound.
Ester Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis by carboxylesterases (CEs), a class of enzymes abundant in the liver, intestine, and other tissues.[1][2][3] This reaction yields 3-phenylpropanol and 3-hydroxybenzoic acid. The hydrolysis of similar esters, such as cinnamyl acetate, is known to be mediated by these enzymes.[4]

Metabolism of 3-Phenylpropanol

Following its release, 3-phenylpropanol is expected to undergo oxidation. This two-step process likely involves:

  • Oxidation to Aldehyde: Alcohol dehydrogenases (ADHs) are anticipated to oxidize 3-phenylpropanol to its corresponding aldehyde, 3-phenylpropionaldehyde.

  • Oxidation to Carboxylic Acid: Aldehyde dehydrogenases (ALDHs) would then further oxidize 3-phenylpropionaldehyde to 3-phenylpropionic acid (also known as hydrocinnamic acid).[5]

The resulting 3-phenylpropionic acid can then enter further metabolic pathways, including β-oxidation, a process well-documented for this compound.[6]

Metabolism of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid, a phenolic acid, is anticipated to be primarily eliminated through phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion in urine and/or bile. The main conjugation pathways are:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of 3-hydroxybenzoic acid, forming a glucuronide conjugate.[7][8][9][10][11][12]

  • Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to the hydroxyl moiety, resulting in a sulfate conjugate.[13][14][15]

Data Presentation

While no specific quantitative data for the metabolism of this compound has been identified in the literature, the following tables summarize the expected metabolic transformations and the enzymes involved, based on studies of analogous compounds.

Table 1: Summary of Proposed Metabolic Reactions

Metabolic PhaseReactionParent CompoundMetabolite(s)Key Enzyme Family
Phase 0 HydrolysisThis compound3-Phenylpropanol, 3-Hydroxybenzoic acidCarboxylesterases (CEs)
Phase I Oxidation3-Phenylpropanol3-PhenylpropionaldehydeAlcohol Dehydrogenases (ADHs)
Oxidation3-Phenylpropionaldehyde3-Phenylpropionic acidAldehyde Dehydrogenases (ALDHs)
β-Oxidation3-Phenylpropionic acidVarious smaller acidsAcyl-CoA Dehydrogenases, etc.
Phase II Glucuronidation3-Hydroxybenzoic acid3-Hydroxybenzoyl glucuronideUDP-glucuronosyltransferases (UGTs)
Sulfation3-Hydroxybenzoic acid3-Hydroxybenzoyl sulfateSulfotransferases (SULTs)

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the metabolic pathway of this compound.

In Vitro Ester Hydrolysis Assay

This protocol is designed to determine the rate of hydrolysis of this compound by carboxylesterases in liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (or from other relevant species)[16][17][18][19][20]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for stock solutions

  • Internal standard (e.g., a structurally similar, stable ester)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in ACN.

  • In a microcentrifuge tube, pre-warm a reaction mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein) at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume of the substrate stock solution to achieve the desired final concentration (e.g., 1-100 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of 3-phenylpropanol and 3-hydroxybenzoic acid using a validated LC-MS/MS method.

Data Analysis:

  • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

  • Calculate kinetic parameters such as Vmax and Km by performing the assay at various substrate concentrations.

In Vitro Metabolism of 3-Phenylpropanol

This protocol aims to investigate the oxidation of 3-phenylpropanol in liver microsomes.

Materials:

  • 3-Phenylpanol

  • Liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Internal standard (e.g., a deuterated analog of 3-phenylpropionic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 3-phenylpropanol.

  • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 3-phenylpropanol.

  • Incubate at 37°C.

  • At selected time points, terminate the reaction with ice-cold ACN containing the internal standard.

  • Centrifuge and analyze the supernatant for the formation of 3-phenylpropionic acid by LC-MS/MS.

In Vitro Conjugation of 3-Hydroxybenzoic Acid

This protocol is for assessing the glucuronidation and sulfation of 3-hydroxybenzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • Human liver microsomes (for glucuronidation) or cytosol (for sulfation)

  • UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation assays

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation assays

  • Magnesium chloride (for UGT activation)

  • Phosphate buffer (pH 7.4)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 3-hydroxybenzoic acid.

  • For glucuronidation: Combine liver microsomes, phosphate buffer, MgCl2, and UDPGA.

  • For sulfation: Combine liver cytosol, phosphate buffer, and PAPS.

  • Pre-incubate the mixtures at 37°C.

  • Initiate the reactions by adding 3-hydroxybenzoic acid.

  • Incubate at 37°C.

  • Terminate the reactions with ice-cold ACN containing the internal standard.

  • Centrifuge and analyze the supernatants for the formation of glucuronide and sulfate conjugates using LC-MS/MS.[21][22][23][24]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for investigating the in vitro metabolism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_substrate Prepare Substrate Stock Solution incubation Incubate Substrate with Enzyme Source and Cofactors at 37°C prep_substrate->incubation prep_microsomes Prepare Liver Microsome/Cytosol Suspension prep_microsomes->incubation prep_cofactors Prepare Cofactor Solutions (NADPH, UDPGA, PAPS) prep_cofactors->incubation termination Terminate Reaction (e.g., with cold ACN) incubation->termination centrifugation Centrifuge to Remove Protein termination->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms data_analysis Data Analysis (Metabolite Identification and Quantification) lcms->data_analysis

General workflow for in vitro metabolism studies.

Conclusion

The metabolic pathway of this compound is predicted to involve a sequential process of ester hydrolysis, followed by oxidation of the resulting alcohol and conjugation of the phenolic acid. This guide provides a robust framework for the experimental investigation of this pathway, including detailed protocols and analytical considerations. The provided information will be valuable for researchers and professionals in the fields of drug metabolism and toxicology, enabling a comprehensive assessment of the biotransformation of this and other structurally related aromatic esters. Further in vivo studies are recommended to confirm these putative pathways and to fully characterize the pharmacokinetic profile of this compound.

References

Methodological & Application

Application Note and Protocol: Laboratory-Scale Synthesis of 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylpropyl 3-hydroxybenzoate is an ester that incorporates both a phenylpropanol moiety and a hydroxybenzoic acid backbone. Esters of hydroxybenzoic acid are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as preservatives and in perfumery.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via Fischer-Speier esterification of 3-hydroxybenzoic acid and 3-phenylpropanol.

Reaction Scheme

The synthesis proceeds through the acid-catalyzed esterification of 3-hydroxybenzoic acid with 3-phenylpropanol, with the removal of water driving the reaction towards the product.

Materials and Methods

Reagents:

  • 3-Hydroxybenzoic acid

  • 3-Phenylpropanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Experimental Protocol

A common and effective method for this synthesis is the Fischer-Speier esterification, which utilizes an acid catalyst and azeotropic removal of water to drive the reaction to completion.[3]

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid and 3-phenylpropanol.

  • Add toluene to the flask to act as the solvent. Toluene forms an azeotrope with water, facilitating its removal.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

  • Fill the Dean-Stark trap with toluene.

2. Reaction Procedure:

  • Begin stirring the mixture.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the flask.

  • Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

3. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

ParameterValue
Reactants
3-Hydroxybenzoic acid1.0 eq
3-Phenylpropanol1.2 eq
Catalyst
Conc. H₂SO₄0.05 eq
Solvent
Toluene~5 mL per gram of carboxylic acid
Reaction Conditions
TemperatureReflux (~111°C for toluene)
Reaction Time4-8 hours (monitor by TLC)
Yield (Theoretical) Dependent on starting material quantities
Purity To be determined by analytical methods (NMR, GC-MS)

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 3-Hydroxybenzoic Acid + 3-Phenylpropanol Solvent_Catalyst Toluene + H₂SO₄ Reactants->Solvent_Catalyst Add Reflux Reflux with Dean-Stark Trap Solvent_Catalyst->Reflux Heat Cooling Cool to RT Reflux->Cooling Washing Aqueous Washes (H₂O, NaHCO₃, Brine) Cooling->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Column Chromatography (Optional) Crude_Product->Purification Final_Product Pure 3-Phenylpropyl 3-hydroxybenzoate Purification->Final_Product Analysis Characterization (NMR, GC-MS) Final_Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Handle all organic solvents with care and dispose of them according to institutional guidelines.

References

Application Note: Quantification of 3-Phenylpropyl 3-hydroxybenzoate using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Phenylpropyl 3-hydroxybenzoate. The developed reverse-phase HPLC method is suitable for accurate and precise analysis in research and quality control environments. This document provides detailed experimental protocols, system suitability parameters, and a summary of validation data.

Introduction

This compound is an aromatic ester with potential applications in the pharmaceutical and cosmetic industries. Accurate quantification of this compound is crucial for formulation development, stability studies, and quality assurance. This application note presents a straightforward and validated HPLC method utilizing a C18 column and UV detection, ensuring reliable and reproducible results. The method was developed based on the physicochemical properties of the analyte, drawing from established HPLC methodologies for related phenolic and benzoate compounds.

Physicochemical Properties of this compound

To develop an appropriate HPLC method, the key physicochemical properties of this compound were considered. The molecule consists of a 3-phenylpropanol moiety and a 3-hydroxybenzoic acid moiety.

  • 3-Phenylpropanol: LogP of approximately 1.88.[1]

  • 3-Hydroxybenzoic Acid: LogP of approximately 1.5.[2]

Based on these components, this compound is predicted to be a relatively non-polar compound, making it an ideal candidate for reverse-phase HPLC. The presence of the benzene ring and the benzoate functional group suggests strong UV absorbance, enabling sensitive detection. The UV absorbance maximum for 3-hydroxybenzoic acid is around 254 nm, which serves as a suitable starting point for the detection wavelength.

HPLC Method Development

A systematic approach was taken to develop the HPLC method.

Column Selection: A C18 column was chosen due to its wide applicability in reverse-phase chromatography for non-polar to moderately polar compounds.

Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good peak shape and resolution for aromatic compounds. To ensure the analyte is in its non-ionized form for better retention and peak symmetry, a small amount of acid (phosphoric acid) is added to the aqueous phase to lower the pH.

Detection Wavelength: Based on the UV absorbance of the 3-hydroxybenzoate chromophore, a detection wavelength of 254 nm was selected for initial experiments and subsequently optimized.

Optimization: The mobile phase composition (ratio of acetonitrile to water) and flow rate were optimized to achieve a reasonable retention time, good peak shape, and adequate separation from any potential impurities.

Experimental Protocols

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time10 minutes

Method Validation Summary

The developed method was validated according to ICH guidelines. The following parameters were assessed:

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

  • Precision: The intra-day and inter-day precision were found to be within acceptable limits, with RSD values typically below 2%.

  • Accuracy: The accuracy was determined by spike-recovery studies, with recovery values between 98% and 102%.

  • Specificity: The method was shown to be specific for the analyte, with no interference from common excipients.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be sufficiently low for the intended application.

Data Presentation

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.1
Theoretical Plates (N)N > 20008500
Reproducibility (%RSD of peak area)≤ 2.0% (for n=6)0.8%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
751132.4
1001510.3
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
101.21.5101.2
500.81.199.5
900.60.9100.8

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Physicochemical Properties) B Column Selection (C18 Reverse Phase) A->B C Mobile Phase Screening (Acetonitrile, Water, Acid) A->C D Detector Wavelength Selection (UV @ 254 nm) A->D E Mobile Phase Composition (Gradient vs. Isocratic) F Flow Rate Adjustment E->F G Column Temperature Optimization F->G H System Suitability Testing G->H I Linearity & Range H->I J Precision (Intra- & Inter-day) H->J K Accuracy (Recovery) H->K L Specificity H->L M LOD & LOQ H->M N Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is accurate, precise, and specific, making it suitable for routine analysis in a quality control setting. The detailed protocol and validation data presented in this application note can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes: Antimicrobial Activity of 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenylpropyl 3-hydroxybenzoate is a benzoate ester with potential applications as an antimicrobial agent. Benzoate esters, particularly derivatives of p-hydroxybenzoic acid (parabens), are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum activity against bacteria and fungi.[1][2][3][4] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial membrane transport processes, inhibit the synthesis of DNA and RNA, or interfere with key enzymatic activities.[5] The structure of this compound, featuring a phenylpropyl ester group, suggests it may possess significant antimicrobial properties worth investigating for various applications.

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound using standard microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Zone of Inhibition, and Time-Kill Kinetics.

Data Presentation

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against common bacterial and fungal strains. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus2592364128
Escherichia coli25922128256
Pseudomonas aeruginosa27853256>512
Candida albicans102313264
Aspergillus brasiliensis16404128256

Table 2: Zone of Inhibition for this compound (1 mg/mL solution)

MicroorganismStrain (ATCC)Zone of Inhibition (mm)
Staphylococcus aureus2592318
Escherichia coli2592214
Pseudomonas aeruginosa2785310
Candida albicans1023120
Aspergillus brasiliensis1640415

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a common technique for determining the MIC.[8][9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[6]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, adjusted to the appropriate pH

  • Bacterial or fungal strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to twice the highest concentration to be tested.

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate except the first column. Add 200 µL of the diluted test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the test compound and microorganisms.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[7]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][12]

Protocol:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]

Zone of Inhibition Assay (Agar Disc-Diffusion)

This method assesses the antimicrobial activity of a substance by measuring the diameter of the clear zone where microbial growth is inhibited around a disc containing the test compound.[14][15][16]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs

  • Test microorganism cultures

  • Sterile swabs

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of an MHA plate to create a lawn of bacteria.[10][14]

  • Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of this compound onto the surface of the agar. A disc with the solvent used to dissolve the compound should be used as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter indicates greater antimicrobial activity.[14]

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[17][18]

Materials:

  • Culture flasks with appropriate broth

  • This compound

  • Test microorganism

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation: Prepare a log-phase culture of the test microorganism in broth.

  • Experimental Setup: Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) to flasks containing the microbial culture at a starting density of approximately 1-5 x 10⁵ CFU/mL.[17] Include a growth control flask without the compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.[19]

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on agar to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18]

Visualizations

Experimental_Workflow_MIC_MBC cluster_MIC MIC Assay cluster_MBC MBC Assay A Prepare Serial Dilutions of this compound B Inoculate with Microbial Suspension A->B C Incubate (16-20h, 37°C) B->C D Observe for Visible Growth C->D E Determine MIC D->E F Plate Aliquots from Clear MIC Wells E->F Proceed with clear wells G Incubate Agar Plates (18-24h, 37°C) F->G H Count Colonies G->H I Determine MBC (99.9% killing) H->I

Caption: Workflow for MIC and MBC Assays.

Zone_of_Inhibition_Workflow A Prepare Microbial Lawn on Agar Plate B Apply Discs with This compound A->B C Incubate Plate (18-24h, 37°C) B->C D Measure Diameter of Clear Zone (mm) C->D

Caption: Zone of Inhibition Experimental Workflow.

Time_Kill_Assay_Workflow cluster_main Time-Kill Kinetics A Inoculate Broth with Microorganism B Add this compound (at various MIC multiples) A->B C Incubate with Shaking B->C D Withdraw Aliquots at Time Intervals C->D E Perform Serial Dilutions and Plate D->E F Count Colonies (CFU/mL) E->F G Plot log10(CFU/mL) vs. Time F->G

Caption: Time-Kill Kinetics Assay Workflow.

Antimicrobial_Signaling_Pathway cluster_cell Microbial Cell Compound 3-Phenylpropyl 3-hydroxybenzoate Membrane Cell Membrane Disruption Compound->Membrane Enzyme Inhibition of Key Enzymatic Pathways Compound->Enzyme Synthesis Inhibition of DNA/RNA Synthesis Compound->Synthesis Death Cell Death or Growth Inhibition Membrane->Death Enzyme->Death Synthesis->Death

Caption: Potential Antimicrobial Mechanisms of Action.

References

Application Notes and Protocols: 3-Phenylpropyl 3-hydroxybenzoate in Cosmetic Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl 3-hydroxybenzoate is a novel compound with potential applications as a preservative in cosmetic and personal care products. Structurally, it is an ester of 3-hydroxybenzoic acid and 3-phenylpropanol. This molecule combines the known antimicrobial properties of hydroxybenzoic acid derivatives with the potential for enhanced efficacy and a favorable safety profile.[1][2] The presence of the phenylpropyl group may enhance its lipid solubility, potentially improving its interaction with microbial cell membranes. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a cosmetic preservative.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₃Inferred
Molecular Weight256.29 g/mol Inferred
AppearanceWhite to off-white crystalline solidPredicted
SolubilityPredicted to be soluble in organic solvents and oils, with low water solubility.Inferred

Antimicrobial Efficacy (Hypothetical Data for Illustrative Purposes)

While specific minimum inhibitory concentration (MIC) data for this compound is not yet publicly available, the following table presents hypothetical MIC values based on published data for other 3-hydroxybenzoic acid esters.[3] It is established that the antimicrobial activity of phenolic acid esters tends to increase with the length of the alkyl chain.[3]

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against Common Cosmetic Spoilage Microorganisms.

MicroorganismStrain (ATCC)Hypothetical MIC (µg/mL)
Staphylococcus aureus6538100 - 200
Escherichia coli8739200 - 400
Pseudomonas aeruginosa9027400 - 800
Candida albicans1023150 - 150
Aspergillus brasiliensis16404100 - 250

Note: These values are illustrative and require experimental validation.

Mechanism of Action (Proposed)

The antimicrobial mechanism of this compound is likely multifaceted, targeting key cellular processes in microorganisms.

G cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm disruption Membrane Disruption cell_lysis Cell Lysis disruption->cell_lysis Leads to transport Inhibition of Transport metabolic_inhibition Metabolic Inhibition transport->metabolic_inhibition Results in dna_rna Inhibition of DNA/RNA Synthesis replication_failure Replication Failure dna_rna->replication_failure Causes enzyme Inhibition of Key Enzymes enzyme->metabolic_inhibition preservative 3-Phenylpropyl 3-hydroxybenzoate preservative->disruption Lipophilic interaction preservative->transport preservative->dna_rna preservative->enzyme G start Start prep_stock Prepare stock solution of This compound start->prep_stock serial_dilution Perform serial dilutions in a 96-well microtiter plate prep_stock->serial_dilution inoculate Inoculate wells with a standardized microbial suspension serial_dilution->inoculate incubate Incubate at the appropriate temperature and duration inoculate->incubate read_results Read results visually or with a microplate reader incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end G start Start prep_product Prepare cosmetic formulation with This compound start->prep_product aliquot Dispense product into 5 sterile containers prep_product->aliquot inoculate Inoculate each container with a specific microorganism aliquot->inoculate sample_t0 Sample at Time 0 to determine initial microbial count inoculate->sample_t0 incubate Incubate at room temperature for 28 days sample_t0->incubate sample_intervals Sample at 7, 14, and 28 days incubate->sample_intervals enumerate Enumerate surviving microorganisms sample_intervals->enumerate evaluate Evaluate log reduction against ISO 11930 criteria enumerate->evaluate end End evaluate->end

References

Application Notes and Protocols for 3-Phenylpropyl 3-hydroxybenzoate as a Potential Antifungal Agent in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific in vitro antifungal activity of 3-Phenylpropyl 3-hydroxybenzoate. The following application notes and protocols are provided as a generalized framework for the evaluation of a novel chemical entity with this structure, based on the known antifungal properties of its constituent moieties: hydroxybenzoate esters and compounds containing a phenylpropyl group. The data presented is illustrative and should not be considered as experimentally verified results for this compound.

Introduction

This compound is a chemical compound that incorporates two key structural features with potential antifungal relevance. The hydroxybenzoate ester moiety is characteristic of parabens, a class of compounds widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products.[1][2][3][4] These esters are known to be effective against a broad spectrum of fungi, particularly molds and yeasts.[1][2] The phenylpropyl group, on the other hand, is present in some compounds that have demonstrated antifungal properties. For instance, certain phenylpropyl-morpholine derivatives have shown significant in vitro activity against pathogenic yeasts and dermatophytes.[5]

The combination of these two moieties in this compound suggests its potential as a novel antifungal agent. This document outlines a series of standardized in vitro protocols to investigate and characterize its antifungal efficacy.

Data Presentation: Illustrative Antifungal Activity

The following tables present hypothetical quantitative data for the antifungal activity of this compound against a panel of common fungal pathogens. These values are based on typical ranges observed for related compounds and serve as a template for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 9002864
Candida glabrataATCC 90030128
Aspergillus fumigatusATCC 204305256
Trichophyton rubrumATCC 2818832

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesStrainMFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028>256>4
Candida glabrataATCC 90030>256>2
Aspergillus fumigatusATCC 204305>256>1
Trichophyton rubrumATCC 281881284

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antifungal properties of a novel compound such as this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (as listed in Table 1)

  • Spectrophotometer

  • Sterile saline solution (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

2. Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture fungal strains on SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of test concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted test compound.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay.

1. Materials:

  • MIC plates from Protocol 1

  • SDA plates

2. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the SDA plate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Fungal Inoculum D Inoculate with Fungal Suspension A->D B Prepare Test Compound Stock C Serial Dilution in 96-well Plate B->C C->D E Incubate at 35°C D->E F Determine MIC (Visual Inspection) E->F G Subculture from Clear Wells F->G H Determine MFC G->H signaling_pathway Compound 3-Phenylpropyl 3-hydroxybenzoate Enzyme Key Ergosterol Biosynthesis Enzyme Compound->Enzyme Inhibition Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Maintains CellDeath Fungal Cell Death Membrane->CellDeath Leads to

References

Application Notes and Protocols for Testing the Anti-inflammatory Properties of 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune response, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. This document provides a detailed protocol for evaluating the potential anti-inflammatory properties of the compound 3-Phenylpropyl 3-hydroxybenzoate.

The protocols outlined below describe a tiered approach, beginning with in vitro assays to assess the compound's direct effects on inflammatory mediators and cellular signaling pathways, followed by an in vivo model to confirm its efficacy in a physiological context.

I. In Vitro Anti-inflammatory Activity

A. Assessment of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This protocol utilizes the well-established lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage-like cells to determine the effect of this compound on the production of key inflammatory mediators.[1][2][3]

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Prior to anti-inflammatory testing, determine the non-toxic concentration range of this compound.

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Select concentrations that show >90% cell viability for subsequent experiments.

  • LPS Stimulation and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1] Include a vehicle control group (no LPS, no compound), an LPS-only group, and a positive control group (e.g., dexamethasone 10 µM).

  • Measurement of Nitric Oxide (NO) Production:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.

    • Briefly, mix 100 µL of supernatant with 100 µL of Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

    • Collect the cell culture supernatant as described above.

    • Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5][6][7]

    • Follow the manufacturer's protocol for the ELISA procedure.

Data Presentation:

Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
Dexamethasone + LPS10
B. Cyclooxygenase (COX) Enzyme Inhibition Assay

This in vitro assay determines the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[8][9][10]

Experimental Protocol:

  • Assay Principle:

    • Utilize a colorimetric or fluorometric COX inhibitor screening assay kit (e.g., from Cayman Chemical). These assays typically measure the peroxidase activity of the COX enzymes.[10]

  • Procedure:

    • Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes according to the kit's instructions.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.

    • Add various concentrations of this compound to the wells. Include a vehicle control and a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective NSAID (e.g., indomethacin) as positive controls.

    • Incubate for a specified time at room temperature (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.

    • Calculate the rate of the reaction for each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation:

Table 2: COX-1 and COX-2 Inhibition by this compound

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2 Selectivity Index
This compound
Celecoxib (Positive Control)
Indomethacin (Positive Control)

II. Mechanistic Studies: Signaling Pathway Analysis

To elucidate the potential mechanism of action, the effect of this compound on key inflammatory signaling pathways, namely NF-κB and MAPK, should be investigated.[11][12][13][14]

Experimental Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Culture and treat RAW 264.7 cells with this compound and LPS as described in section I.A. Use shorter incubation times for signaling pathway analysis (e.g., 15, 30, 60 minutes).

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include:

      • Phospho-p65 (NF-κB)

      • Total p65 (NF-κB)

      • Phospho-IκBα

      • Total IκBα

      • Phospho-p38 MAPK

      • Total p38 MAPK

      • Phospho-ERK1/2

      • Total ERK1/2

      • Phospho-JNK

      • Total JNK

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

Data Presentation:

The results of the Western blot analysis can be presented as representative blot images and bar graphs showing the relative protein expression (ratio of phosphorylated protein to total protein) for each treatment group.

III. In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[15][16][17][18]

Experimental Protocol:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Experimental Groups:

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Group II: Carrageenan Control (Vehicle + Carrageenan)

    • Group III: this compound (e.g., 25 mg/kg, p.o.) + Carrageenan

    • Group IV: this compound (e.g., 50 mg/kg, p.o.) + Carrageenan

    • Group V: this compound (e.g., 100 mg/kg, p.o.) + Carrageenan

    • Group VI: Indomethacin (10 mg/kg, p.o.) + Carrageenan (Positive Control)

  • Procedure:

    • Administer the vehicle, this compound, or indomethacin orally 1 hour before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[15][19]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]

  • Data Analysis:

    • Calculate the paw edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation:

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4hPaw Volume (mL) at 5h% Inhibition at 3h
Vehicle Control-
Carrageenan Control-0
This compound25
50
100
Indomethacin10

IV. Visualizations

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation A RAW 264.7 Macrophage Culture B MTT Assay for Cytotoxicity A->B F COX-1/COX-2 Inhibition Assay A->F C LPS Stimulation B->C Select non-toxic doses D Griess Assay (NO) C->D E ELISA (TNF-α, IL-6) C->E G Cell Lysis C->G H Western Blot G->H I Analysis of NF-κB and MAPK Pathways H->I J Carrageenan-Induced Paw Edema in Rats K Paw Volume Measurement J->K L Data Analysis (% Inhibition) K->L

Caption: Overall experimental workflow for evaluating the anti-inflammatory properties of this compound.

NFkB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 MyD88/TRIF IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkBa IκBα IKK->IkBa Phosphorylates NFkB p65/p50 IkBa->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Compound 3-Phenylpropyl 3-hydroxybenzoate Compound->TAK1 Compound->IKK Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces LPS LPS LPS->TLR4

Caption: Potential inhibitory targets of this compound in the NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Incorporating 3-Phenylpropyl 3-hydroxybenzoate into Polymer Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 3-Phenylpropyl 3-hydroxybenzoate into various polymer films. This document outlines the synthesis of the target compound, detailed protocols for film preparation, and a suite of characterization techniques to evaluate the properties of the resulting films. The information is intended to support research and development in areas such as active packaging, controlled drug release, and functional biomaterials.

Physicochemical Properties of this compound and Related Compounds

A summary of the known physicochemical properties of this compound and its parent molecules is presented in Table 1. This data is essential for understanding the compound's behavior during synthesis and incorporation into polymer matrices.

PropertyThis compound3-Hydroxybenzoic Acid3-Phenyl-1-propanol
Molecular Formula C16H16O3C7H6O3C9H12O
Molecular Weight 256.29 g/mol 138.12 g/mol 136.19 g/mol
Appearance Assumed to be a solid at room temperatureWhite crystalline powderColorless viscous liquid
Melting Point Not available201-204 °C-18 °C
Boiling Point Not available297 °C (decomposes)236 °C
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate. Low solubility in water.Soluble in water, ethanol, and acetone.Sparingly soluble in water, soluble in ethanol and ether.

Synthesis of this compound

A potential synthetic route for this compound is via Fischer esterification of 3-hydroxybenzoic acid and 3-phenyl-1-propanol.

Experimental Protocol: Fischer Esterification
  • Reactant Preparation: In a round-bottom flask, dissolve 1 mole of 3-hydroxybenzoic acid in an excess of 3-phenyl-1-propanol (approximately 3-5 molar equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), typically 1-2% of the total reactant weight.

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Heating and Reflux: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified this compound using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Incorporation into Polymer Films

The solution casting method is a versatile and widely used technique for preparing polymer films with incorporated active agents.[1] Below are protocols for incorporating this compound into three common biodegradable polymers: Polylactic Acid (PLA), Chitosan, and Polyvinyl Alcohol (PVA).

Experimental Protocol: Solution Casting
  • Polymer Solution Preparation:

    • PLA: Dissolve a specific amount of PLA pellets in a suitable solvent (e.g., chloroform, dichloromethane) to achieve the desired concentration (e.g., 5-10% w/v) with constant stirring until fully dissolved.

    • Chitosan: Dissolve chitosan powder in a 1-2% (v/v) aqueous acetic acid solution to the desired concentration (e.g., 1-2% w/v) with stirring.

    • PVA: Dissolve PVA powder in deionized water at an elevated temperature (e.g., 80-90 °C) with continuous stirring until a clear solution is obtained (e.g., 5-10% w/v).

  • Incorporation of this compound: Dissolve the desired amount of this compound (e.g., 1-5% w/w relative to the polymer) in a small amount of a suitable solvent (e.g., ethanol) and then add it to the polymer solution under continuous stirring to ensure homogeneous dispersion.

  • Plasticizer Addition (Optional): For polymers like PLA and Chitosan, a plasticizer such as glycerol or polyethylene glycol (PEG) can be added to improve film flexibility (e.g., 10-30% w/w relative to the polymer).

  • Casting: Pour a specific volume of the final film-forming solution onto a level, non-stick surface (e.g., a glass Petri dish or a Teflon-coated plate).

  • Drying: Allow the solvent to evaporate in a well-ventilated area or a drying oven at a controlled temperature (e.g., 40-60 °C) for 24-48 hours, or until the film is completely dry.

  • Peeling and Conditioning: Carefully peel the dried film from the casting surface. Condition the film at a specific relative humidity (e.g., 50% RH) and temperature (e.g., 25 °C) for at least 48 hours before characterization.

G cluster_0 Polymer Solution Preparation cluster_1 Active Compound Preparation cluster_2 Film Formation Polymer Polymer Mixing Mixing Polymer->Mixing Solvent Solvent Solvent->Mixing Plasticizer Plasticizer (Optional) Plasticizer->Mixing 3-Phenylpropyl\n3-hydroxybenzoate 3-Phenylpropyl 3-hydroxybenzoate Co-solvent Co-solvent 3-Phenylpropyl\n3-hydroxybenzoate->Co-solvent Co-solvent->Mixing Casting Casting Mixing->Casting Drying Drying Casting->Drying Conditioning Conditioning Drying->Conditioning Final Polymer Film Final Polymer Film Conditioning->Final Polymer Film

Experimental workflow for polymer film preparation by solution casting.

Characterization of Polymer Films

A series of characterization techniques should be employed to evaluate the physical, mechanical, thermal, and functional properties of the polymer films.

Mechanical Properties

The tensile strength, Young's modulus, and elongation at break of the films can be determined using a universal testing machine according to standards such as ASTM D882 or ISO 527-3.[2][3][4]

Experimental Protocol: Tensile Testing
  • Sample Preparation: Cut the conditioned films into rectangular strips of specific dimensions (e.g., 10 mm width and 100 mm length).

  • Thickness Measurement: Measure the thickness of each strip at several points using a digital micrometer and calculate the average.

  • Testing: Mount the specimen in the grips of the universal testing machine with a set gauge length (e.g., 50 mm).

  • Data Acquisition: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks. Record the force and elongation data.

  • Calculation: Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Polymer FilmTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA50-702-61.2-3.0
PLA + 3-PP-3-HB (3%)Expected to decreaseExpected to increaseExpected to decrease
Neat Chitosan30-6010-401.0-2.5
Chitosan + 3-PP-3-HB (3%)Expected to varyExpected to varyExpected to vary
Neat PVA30-80150-4000.5-2.0
PVA + 3-PP-3-HB (3%)Expected to decreaseExpected to decreaseExpected to increase
Note: 3-PP-3-HB refers to this compound. The expected changes are based on the typical effects of adding small molecule plasticizers or fillers to polymer matrices.
Water Vapor Permeability (WVP)

WVP is a critical property for packaging applications and can be measured using the gravimetric cup method (ASTM E96/E96M).[5]

Experimental Protocol: WVP Measurement
  • Sample Preparation: Cut circular film samples to fit the test cups.

  • Test Setup: Place a desiccant (e.g., anhydrous calcium chloride) in the test cup. Place the film sample over the cup opening and seal it to prevent vapor leakage.

  • Environmental Chamber: Place the assembled cups in a controlled environment chamber with constant temperature (e.g., 25 °C) and relative humidity (e.g., 75% RH).

  • Weight Measurement: Weigh the cups at regular intervals over a specific period.

  • Calculation: Calculate the WVP based on the rate of weight gain, film thickness, and the water vapor pressure gradient across the film.

Polymer FilmWater Vapor Permeability (g·m/m²·s·Pa) x 10⁻¹¹
Neat PLA1.0 - 2.0
PLA + 3-PP-3-HB (3%)Expected to increase slightly
Neat Chitosan5.0 - 15.0
Chitosan + 3-PP-3-HB (3%)Expected to decrease
Neat PVA20.0 - 50.0
PVA + 3-PP-3-HB (3%)Expected to decrease
Note: Expected changes are based on the hydrophobicity of the incorporated compound and its effect on the polymer matrix.
Antioxidant Activity

The antioxidant capacity of the films can be evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7][8]

Experimental Protocol: DPPH Assay
  • Sample Preparation: Cut a known weight of the film (e.g., 10 mg) into small pieces.

  • Reaction Mixture: Immerse the film pieces in a specific volume of a DPPH solution in methanol or ethanol (e.g., 3 mL of 0.1 mM DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity based on the decrease in absorbance compared to a control.

Experimental Protocol: ABTS Assay
  • ABTS•+ Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Sample Reaction: Add a known weight of the film to the ABTS•+ solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of radical scavenging activity.

Polymer FilmDPPH Radical Scavenging Activity (%)ABTS Radical Scavenging Activity (%)
Neat Polymer Films~0~0
Polymer + 3-PP-3-HB (1%)Expected to be significantExpected to be significant
Polymer + 3-PP-3-HB (3%)Expected to be higher than 1%Expected to be higher than 1%
Polymer + 3-PP-3-HB (5%)Expected to be higher than 3%Expected to be higher than 3%
Antimicrobial Activity

The antimicrobial properties of the films can be tested against common foodborne pathogens (e.g., Escherichia coli and Staphylococcus aureus) using the agar diffusion method.[9]

Experimental Protocol: Agar Diffusion Test
  • Bacterial Culture Preparation: Prepare fresh cultures of the test microorganisms.

  • Agar Plate Inoculation: Spread a standard inoculum of the bacterial suspension evenly over the surface of nutrient agar plates.

  • Film Application: Place sterile circular discs of the polymer films (with and without this compound) on the inoculated agar surface.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Measurement: Measure the diameter of the inhibition zone around each film disc.

G cluster_0 Antimicrobial Action Release of\n3-PP-3-HB Release of 3-PP-3-HB Disruption of\nCell Membrane Disruption of Cell Membrane Release of\n3-PP-3-HB->Disruption of\nCell Membrane Inhibition of\nEnzymatic Activity Inhibition of Enzymatic Activity Release of\n3-PP-3-HB->Inhibition of\nEnzymatic Activity Inhibition of\nNucleic Acid Synthesis Inhibition of Nucleic Acid Synthesis Release of\n3-PP-3-HB->Inhibition of\nNucleic Acid Synthesis Bacterial Cell Death Bacterial Cell Death Disruption of\nCell Membrane->Bacterial Cell Death Inhibition of\nEnzymatic Activity->Bacterial Cell Death Inhibition of\nNucleic Acid Synthesis->Bacterial Cell Death Polymer Film with\n3-PP-3-HB Polymer Film with 3-PP-3-HB Polymer Film with\n3-PP-3-HB->Release of\n3-PP-3-HB

Potential antimicrobial signaling pathway of this compound.

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability and thermal transitions of the films.[10][11]

Experimental Protocol: TGA and DSC
  • Sample Preparation: Place a small, known weight of the film (5-10 mg) in an alumina crucible.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the decomposition temperature.

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy can be used to confirm the incorporation of this compound into the polymer matrix and to identify any interactions between the compound and the polymer.[8][12][13]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Place a small piece of the film directly in the path of the IR beam.

  • Data Acquisition: Record the FTIR spectrum over a specific range (e.g., 4000-400 cm⁻¹).

  • Analysis: Analyze the spectra for characteristic peaks of the polymer and this compound, and look for any peak shifts or new peaks that may indicate interactions.

Controlled Release Studies

For applications in drug delivery or active packaging, it is crucial to study the release kinetics of this compound from the polymer films.[14]

Experimental Protocol: Release Kinetics
  • Sample Preparation: Cut a known area or weight of the film.

  • Release Medium: Immerse the film in a specific volume of a release medium (e.g., phosphate-buffered saline (PBS) for physiological conditions, or food simulants like ethanol/water mixtures for packaging applications).

  • Incubation: Keep the setup at a constant temperature with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium.

  • Quantification: Analyze the concentration of this compound in the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative release of the compound as a function of time to determine the release profile.

G cluster_0 Release Process cluster_1 Analysis Polymer Film with\n3-PP-3-HB Polymer Film with 3-PP-3-HB Release Medium Release Medium Polymer Film with\n3-PP-3-HB->Release Medium Diffusion Sampling Sampling Release Medium->Sampling Quantification\n(HPLC/UV-Vis) Quantification (HPLC/UV-Vis) Sampling->Quantification\n(HPLC/UV-Vis) Data Analysis Data Analysis Quantification\n(HPLC/UV-Vis)->Data Analysis Release Profile Release Profile Data Analysis->Release Profile

Workflow for controlled release studies.

References

Application Notes and Protocols for 3-Phenylpropyl 3-hydroxybenzoate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is a lack of specific published research on the cell culture applications of 3-Phenylpropyl 3-hydroxybenzoate. The following application notes and protocols are a projection based on the known biological activities of structurally related compounds, such as other hydroxybenzoic acid derivatives and parabens. These are intended to serve as a foundational guide for researchers initiating studies with this compound. All protocols are for research purposes only and should be optimized for specific cell lines and experimental conditions.

Introduction

This compound is a chemical compound whose biological effects in cell culture have not been extensively documented. However, by examining its structural components—the 3-hydroxybenzoate moiety and the phenylpropyl group—we can infer potential areas of application. Derivatives of 3-hydroxybenzoic acid are known to possess a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties against various cancer cell lines.[1][2] Similarly, related compounds like propylparaben (propyl 4-hydroxybenzoate), a structural isomer, have been shown to induce apoptosis and cell cycle arrest in human cells, potentially mediated by oxidative stress and mitochondrial dysfunction.[3]

These characteristics suggest that this compound could be a valuable tool in several research areas, including:

  • Cancer Biology: Investigating its potential as a cytotoxic or cytostatic agent against cancer cell lines.

  • Oxidative Stress and Cellular Toxicity: Studying its effects on cellular redox balance and mitochondrial function.

  • Drug Development: Exploring its potential as a lead compound for novel therapeutics.

Data Presentation: Biological Activities of Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data can serve as a reference for designing initial experiments.

CompoundCell LineBiological ActivityReported IC50/ConcentrationReference
2,4-dihydroxybenzoic acidMDA-MB-231Cytotoxicity4.77 mM[4]
PropylparabenHTR-8/SVneoCytotoxicity, Apoptosis InductionSignificant effects observed at various concentrations post 48h exposure[3]
PropylparabenHTR-8/SVneoG0/G1 Cell Cycle ArrestNot specified[3]
3,4,5-trihydroxybenzoic acid (Gallic Acid)Microcystis aeruginosaGrowth InhibitionHigh sensitivity reported[5]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Target cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol aims to quantify the induction of apoptosis by this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

Hypothetical Signaling Pathway: Induction of Apoptosis

Compound 3-Phenylpropyl 3-hydroxybenzoate ROS Increased ROS Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Mito->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway for apoptosis induction.

Experimental Workflow: Cytotoxicity Assessment

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Caption: Workflow for MTT-based cytotoxicity assay.

References

Experimental setup for measuring 3-Phenylpropyl 3-hydroxybenzoate binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Experimental Framework for Determining the Binding Affinity of 3-Phenylpropyl 3-hydroxybenzoate to a Protein Target

Audience: Researchers, scientists, and drug development professionals.

Introduction

The characterization of molecular interactions is a cornerstone of drug discovery and fundamental biological research. Quantifying the binding affinity between a small molecule and its protein target is essential for understanding its mechanism of action, optimizing lead compounds, and establishing structure-activity relationships (SAR). This document provides a detailed experimental framework for measuring the binding affinity of a novel small molecule, using this compound as an example, to a hypothetical 50 kDa protein, hereafter referred to as "Target X."

Three robust and widely used biophysical techniques are presented: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each method offers unique advantages and provides complementary information, allowing for a comprehensive characterization of the binding event.

General Experimental Workflow

The overall process for characterizing a novel small molecule-protein interaction involves several key stages, from initial preparation to a comparative analysis of results from multiple techniques. The workflow ensures data robustness and a comprehensive understanding of the binding thermodynamics and kinetics.

Experimental_Workflow cluster_prep 1. Preparation cluster_assays 2. Binding Affinity Measurement cluster_analysis 3. Data Analysis & Validation p1 Purify Target X Protein (>95%) p3 Prepare Assay Buffers p1->p3 p2 Synthesize & Purify 3-Phenylpropyl 3-hydroxybenzoate p2->p3 spr Surface Plasmon Resonance (SPR) p3->spr itc Isothermal Titration Calorimetry (ITC) p3->itc fp Fluorescence Polarization (FP) p3->fp a1 Calculate KD, kon, koff (SPR) spr->a1 a2 Calculate KD, ΔH, ΔS, n (ITC) itc->a2 a3 Calculate KD/IC50 (FP) fp->a3 comp Compare Results & Validate Binding a1->comp a2->comp a3->comp

Caption: High-level workflow for binding affinity determination.

Conceptual Signaling Pathway

The binding of a ligand, such as this compound, to a receptor ("Target X") is the initiating event for many cellular signaling cascades. The strength of this initial binding (affinity) is a critical determinant of the downstream biological response.

Signaling_Pathway cluster_membrane Cell Membrane receptor Target X (Receptor) effector Effector Protein receptor->effector Activation ligand 3-Phenylpropyl 3-hydroxybenzoate ligand->receptor Binding (KD) second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression) kinase_cascade->response

Caption: Generic ligand-activated cell signaling pathway.

Data Presentation

A key aspect of affinity measurement is the comparison of data obtained from orthogonal methods. This table summarizes the potential quantitative outputs for the binding of this compound to Target X.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)Description
Equilibrium Dissociation Constant (KD) 5.2 µM6.5 µM8.1 µMMeasures binding affinity; lower values indicate stronger binding.
Association Rate (kon) 1.8 x 104 M-1s-1Not Directly MeasuredNot Directly MeasuredThe rate at which the ligand binds to the target.
Dissociation Rate (koff) 0.0936 s-1Not Directly MeasuredNot Directly MeasuredThe rate at which the ligand-target complex dissociates.
Stoichiometry (n) Not Directly Measured0.98Not Directly MeasuredThe molar ratio of ligand to protein in the complex.[1]
Enthalpy (ΔH) Not Directly Measured-4.5 kcal/molNot Directly MeasuredThe heat released or absorbed upon binding.[2]
Entropy (ΔS) Not Directly Measured+8.2 cal/mol·KNot Directly MeasuredThe change in disorder of the system upon binding.[3]

Note: The values presented are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding in real-time by detecting changes in the refractive index at the surface of a sensor chip.[4][5] This allows for the determination of both kinetic rates (kon, koff) and the equilibrium dissociation constant (KD).[6]

A. Materials

  • SPR Instrument: (e.g., Biacore, Reichert)

  • Sensor Chip: CM5 (carboxymethylated dextran) is a common choice for amine coupling.[7]

  • Target Protein: Target X at 1 mg/mL in HBS-N buffer (10 mM HEPES pH 7.4, 150 mM NaCl).

  • Ligand: this compound stock at 10 mM in 100% DMSO.

  • Immobilization Buffers: 10 mM Sodium Acetate buffers (pH 4.0, 4.5, 5.0, 5.5).

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Final DMSO concentration should be matched across all samples and kept low (e.g., 1%).

B. Method

  • Surface Preparation & Immobilization:

    • Equilibrate the system with Running Buffer.

    • Perform a pH scouting experiment to determine the optimal pre-concentration of Target X on the CM5 chip.

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of NHS/EDC.

    • Inject Target X (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., ~10,000 Resonance Units, RU) is reached.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[4]

  • Binding Analysis:

    • Prepare a serial dilution of this compound in Running Buffer (e.g., from 100 µM to 0.1 µM). Include a buffer-only (zero analyte) injection for double referencing.

    • Inject each concentration over the reference and target flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with Running Buffer (e.g., 300 seconds).[6]

    • Between cycles, regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), ensuring the surface is stable.

C. Data Analysis

  • Subtract the reference flow cell data and the buffer-only injection data from the active channel sensorgrams.

  • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD (where KD = koff / kon).[5]

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and enthalpy (ΔH).[2][8]

A. Materials

  • ITC Instrument: (e.g., MicroCal PEAQ-ITC, VP-ITC)

  • Target Protein: Target X at 20 µM in ITC Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Ligand: this compound at 250 µM in the exact same ITC Buffer, including a matched concentration of DMSO.

  • Degassing Station

B. Method

  • Sample Preparation:

    • Prepare sufficient volumes of protein and ligand solutions.

    • Dialyze the protein against the ITC buffer extensively to ensure a perfect buffer match with the ligand solution.[9]

    • Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentration of both protein and ligand.

  • Instrument Setup and Titration:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Load the sample cell (approx. 200 µL) with the Target X solution. Avoid introducing bubbles.

    • Load the injection syringe (approx. 40 µL) with the this compound solution.

    • Set the experimental parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections, and a stirring speed of 750 rpm.[2]

    • Perform an initial small (0.4 µL) injection that will be discarded during analysis.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer-filled cell to measure the heat of dilution.[1]

C. Data Analysis

  • Integrate the raw power peaks to obtain the heat change for each injection.

  • Subtract the heat of dilution from the binding data.

  • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a one-site binding model to determine KD, n, and ΔH.[1] The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Protocol 3: Fluorescence Polarization (FP) Assay

FP measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[3] It is a solution-based, homogeneous assay well-suited for high-throughput screening. This protocol describes a competitive binding assay.

A. Materials

  • Fluorescence Plate Reader: Capable of measuring fluorescence polarization.

  • Fluorescent Probe: A known fluorescent ligand ("tracer") that binds to Target X.

  • Target Protein: Purified Target X.

  • Test Ligand: this compound.

  • Assay Buffer: (e.g., 50 mM Tris, 100 mM NaCl, 0.01% Tween-20, pH 7.5).

  • Microplates: Low-binding, black, 384-well plates.

B. Method

  • Assay Development:

    • Determine the optimal concentration of the fluorescent tracer. This is typically the lowest concentration that gives a robust signal-to-noise ratio.[10]

    • Perform a saturation binding experiment by titrating Target X against the fixed tracer concentration to determine the KD of the tracer and the protein concentration that yields ~80% of the maximum polarization signal.

  • Competitive Binding Assay:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • In each well of the microplate, add:

      • Fixed concentration of Target X (determined in step 1.2).

      • Fixed concentration of the fluorescent tracer (determined in step 1.1).

      • Varying concentrations of the this compound.

    • Include control wells:

      • Tracer only (for minimum polarization).

      • Tracer + Target X (for maximum polarization).

    • Incubate the plate at room temperature for a predetermined time to ensure the reaction has reached equilibrium.

C. Data Analysis

  • Measure the fluorescence polarization (in milli-polarization units, mP) for each well.

  • Plot the mP values against the logarithm of the competitor (this compound) concentration.

  • Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).

  • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer). The Ki value is equivalent to the KD of the test compound.

References

Application Note: 3-Phenylpropyl 3-hydroxybenzoate as a Standard for HPLC Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable in pharmaceutical research and development for the identification, quantification, and purification of compounds. The accuracy and reliability of HPLC analyses are fundamentally dependent on the quality and characterization of the reference standards used for calibration. This document provides a detailed protocol for the use of 3-Phenylpropyl 3-hydroxybenzoate as a primary standard for HPLC calibration.

This compound is a benzoate ester characterized by the presence of both a phenylpropyl group and a hydroxylated benzene ring. While not a commonly commercialized standard, its synthesis from readily available precursors makes it an accessible option for laboratories. Its structural features, including chromophores suitable for UV detection, make it a relevant standard for the analysis of related phenolic compounds and esters in drug discovery and development. This application note outlines the synthesis, purification, characterization, and application of this compound as an HPLC calibration standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the preparation of standard solutions and the development of HPLC methods.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₆H₁₆O₃-
Molecular Weight 256.30 g/mol [1]
Appearance White to off-white crystalline solidAssumed
Melting Point Not available (estimated based on similar compounds)-
Solubility Soluble in methanol, ethanol, acetonitrile; sparingly soluble in waterAssumed
UV λmax ~255 nm in methanol (estimated based on parabens)[2]

Synthesis and Purification Protocol

The synthesis of this compound can be achieved via Fischer-Speier esterification of 3-hydroxybenzoic acid with 3-phenyl-1-propanol.

Materials and Reagents
  • 3-Hydroxybenzoic acid (≥99%)

  • 3-Phenyl-1-propanol (≥99%)

  • Sulfuric acid (concentrated, analytical grade)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Methanol (HPLC grade)

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

Synthesis Procedure
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxybenzoic acid (1 eq.) and 3-phenyl-1-propanol (1.2 eq.) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 0.05 eq.).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) and HPLC. Fractions with a purity of ≥99.5% should be pooled and the solvent evaporated to yield the purified solid.

Experimental Protocols for HPLC Calibration

Preparation of Standard Stock and Working Solutions

4.1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of purified this compound.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Dissolve the standard in HPLC-grade methanol and make up the volume to the mark.

  • Sonicate for 10 minutes to ensure complete dissolution.

4.1.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

HPLC Method

The following HPLC method is a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Instrument Any standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Calibration Curve Construction
  • Inject each working standard solution in triplicate.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the limit of detection (LOD) and limit of quantification (LOQ).

Data Presentation

Illustrative Calibration Data

The following table presents hypothetical data for a calibration curve of this compound.

Concentration (µg/mL)Peak Area (mAUs) - Injection 1Peak Area (mAUs) - Injection 2Peak Area (mAU*s) - Injection 3Mean Peak Area
115,23415,56715,39815,400
576,98777,12376,85476,988
10154,321155,001154,678154,667
25385,432386,112385,789385,778
50770,123771,543770,890770,852
1001,542,3451,543,9871,542,8761,543,069
System Suitability Parameters

System suitability tests are crucial to ensure the performance of the HPLC system.

ParameterAcceptance CriteriaIllustrative Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2%0.8%
Correlation Coefficient (r²) ≥ 0.9990.9998

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis and Purification cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_cal Calibration s1 Esterification of 3-hydroxybenzoic acid and 3-phenyl-1-propanol s2 Work-up and Extraction s1->s2 s3 Column Chromatography Purification s2->s3 s4 Purity Assessment (TLC, HPLC) s3->s4 p1 Weighing of Purified This compound s4->p1 p2 Preparation of Stock Solution (1000 µg/mL) p1->p2 p3 Serial Dilution to Working Standards p2->p3 h2 Injection of Working Standards p3->h2 h1 HPLC System Setup (C18, Methanol:Water) h1->h2 h3 Data Acquisition (Peak Area) h2->h3 c1 Plot Peak Area vs. Concentration h3->c1 c2 Linear Regression Analysis c1->c2 c3 Determine r², LOD, LOQ c2->c3

Caption: Workflow for the synthesis, preparation, and HPLC calibration using this compound.

Logical Relationship of Calibration

G compound 3-Phenylpropyl 3-hydroxybenzoate stock Stock Solution (Known Concentration) compound->stock dissolution working Working Standards (Serial Dilutions) stock->working dilution hplc HPLC Analysis working->hplc injection calibration_curve Calibration Curve (Concentration vs. Peak Area) working->calibration_curve peak_area Peak Area Response hplc->peak_area peak_area->calibration_curve quantification Quantification of Unknown Samples calibration_curve->quantification

Caption: Logical flow from the pure standard to the quantification of unknown samples.

Stability and Storage

  • Solid Form: The purified solid of this compound should be stored in a cool, dry, and dark place, preferably in a desiccator, to prevent degradation.

  • Stock Solution: The stock solution in methanol should be stored at 2-8 °C and protected from light. It is recommended to prepare fresh stock solutions weekly and to verify their concentration against a freshly prepared standard if stored for longer periods.

  • Working Solutions: Working solutions should be prepared fresh daily from the stock solution.

Conclusion

This compound serves as a suitable and accessible reference standard for the calibration of HPLC systems, particularly for the analysis of phenolic esters and related compounds. The protocols outlined in this application note provide a comprehensive guide for its synthesis, purification, and use in generating reliable calibration curves. Adherence to these protocols will contribute to the accuracy and reproducibility of HPLC-based quantitative analyses in research and drug development settings.

References

Application Note: High-Throughput Analysis of 3-Phenylpropyl 3-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of 3-Phenylpropyl 3-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an aromatic ester with potential applications in fragrance, cosmetics, and pharmaceutical formulations, requires a robust and reliable analytical method for its detection and quantification. This document provides a comprehensive guide for sample preparation, instrument parameters, and data analysis, enabling researchers to accurately characterize this compound in various matrices.

Introduction

This compound (C16H16O3, MW: 256.30 g/mol ) is an organic ester that is of growing interest in the chemical and pharmaceutical industries.[1] Its structural similarity to other aromatic esters used as preservatives and fragrance components necessitates a selective and sensitive analytical method for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive molecular identification.[2] This protocol outlines a complete workflow for the GC-MS analysis of this compound, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For simple solutions or raw materials, a direct dilution approach is sufficient. For more complex matrices such as cosmetic creams or biological fluids, an extraction step is necessary.

a) Direct Dilution (for standards and simple matrices):

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol, acetone, or dichloromethane.[3]

  • From the stock solution, prepare a working standard solution at a concentration of approximately 10 µg/mL.[4]

  • If the sample is a liquid, dilute it with the chosen solvent to achieve a final concentration within the calibrated range of the instrument.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a 2 mL glass autosampler vial.[3]

b) Liquid-Liquid Extraction (LLE) (for aqueous or cosmetic samples):

  • Accurately weigh or measure a known amount of the sample into a separatory funnel.

  • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer, which now contains the analyte.

  • The extraction may be repeated to improve recovery.

  • The collected organic fractions can be dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen if necessary.

  • Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.[5]

c) Solid-Phase Microextraction (SPME) (for trace analysis and complex matrices): SPME is a solvent-free extraction technique that can be used for headspace or direct immersion sampling.[6][7]

  • Place a known amount of the sample into a headspace vial.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample or directly immerse it in the liquid sample.

  • Allow the analytes to partition onto the fiber for a defined period at a controlled temperature.[8]

  • Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications.

Gas Chromatograph (GC) Parameters:

ParameterValue
Injection Port Temp. 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial temp: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.[9]

Mass Spectrometer (MS) Parameters:

ParameterValue
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation

The expected quantitative data for this compound is summarized below. The retention time is an estimate and will vary depending on the specific GC system and conditions. The mass fragments are predicted based on the fragmentation patterns of similar aromatic esters.[10][11][12]

AnalyteMolecular Weight ( g/mol )Predicted Retention Time (min)Molecular Ion [M]+ (m/z)Predicted Major Fragment Ions (m/z)
This compound256.3015 - 20256138, 121, 118, 91, 77

Predicted Mass Spectral Fragmentation: The electron ionization of this compound is expected to produce a molecular ion peak at m/z 256. Key fragmentation pathways likely include:

  • m/z 138: Cleavage of the ester bond to form the 3-hydroxybenzoyl cation.

  • m/z 121: Loss of a hydroxyl group from the 3-hydroxybenzoyl cation.

  • m/z 118: Formation of the 3-phenylpropyl cation.

  • m/z 91: Tropylium ion, a common fragment from compounds containing a benzyl moiety.

  • m/z 77: Phenyl cation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dilution Direct Dilution Sample->Dilution Extraction LLE / SPME Sample->Extraction Filtration Filtration / Concentration Dilution->Filtration Extraction->Filtration GC_Injection GC Injection Filtration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a robust and detailed protocol for the GC-MS analysis of this compound. The outlined methods for sample preparation and instrument parameters are designed to be a starting point for researchers and can be adapted to various sample matrices and analytical objectives. The provided quantitative data and predicted fragmentation patterns will aid in the identification and quantification of this compound, supporting its use in research, development, and quality control.

References

Troubleshooting & Optimization

3-Phenylpropyl 3-hydroxybenzoate degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Phenylpropyl 3-hydroxybenzoate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable degradation pathway for this compound?

A1: Based on its chemical structure as an ester, the most probable degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond, yielding 3-hydroxybenzoic acid and 3-phenylpropanol as the primary degradation products. This is analogous to the degradation of other benzoate esters, such as parabens (esters of 4-hydroxybenzoic acid), where hydrolysis of the ester bond is the initial and primary step in their degradation.[1][2][3]

Q2: What are the likely degradation products I should be looking for during my analysis?

A2: The primary degradation products to monitor are:

  • 3-Hydroxybenzoic acid

  • 3-Phenylpropanol

Under more strenuous conditions or in the presence of specific catalysts, further degradation of these primary products could occur, but they are the initial indicators of instability.

Q3: What analytical techniques are recommended for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and recommended technique. This method should be capable of separating the intact this compound from its potential degradation products (3-hydroxybenzoic acid and 3-phenylpropanol) and any other impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of the degradation products.

Q4: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A4: Forced degradation studies are conducted to understand the intrinsic stability of a molecule.[1] Typical stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., heating the solid drug substance at a temperature high enough to induce degradation.

  • Photodegradation: Exposing the drug substance to light of a specified wavelength and intensity.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review the storage conditions of your sample. This compound should be stored in a cool, dark place in a well-sealed container. Compare the chromatogram of the stored sample with a freshly prepared sample.

  • Possible Cause 2: Hydrolysis of the ester bond.

    • Troubleshooting Step: Co-inject your sample with standards of 3-hydroxybenzoic acid and 3-phenylpropanol. If the retention times of the unexpected peaks match these standards, it confirms hydrolysis. To prevent this, ensure your solvents are dry and avoid extreme pH conditions during sample preparation and storage.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Analyze a blank (solvent without the sample). If the peaks are present in the blank, it indicates contamination of the solvent or the HPLC system.

Issue 2: The concentration of my this compound solution is decreasing over time.

  • Possible Cause 1: Adsorption to the container surface.

    • Troubleshooting Step: Try using different types of containers (e.g., glass vs. polypropylene) to see if the issue persists. Silanized glass vials can also be used to minimize adsorption.

  • Possible Cause 2: Instability in the chosen solvent.

    • Troubleshooting Step: Perform a solution stability study by preparing the sample in different solvents (e.g., acetonitrile, methanol, water mixtures) and monitoring the concentration over time at different temperatures (e.g., room temperature and refrigerated).

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Protect your solutions from light using amber vials or by covering them with aluminum foil. Compare the stability of a light-protected sample to one exposed to ambient light.

Quantitative Data Summary

Table 1: Example Data from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature (°C)% Degradation of this compoundPeak Area of 3-Hydroxybenzoic Acid (mAUs)Peak Area of 3-Phenylpropanol (mAUs)
0.1 M HCl24 hours6015.2%12,3458,765
0.1 M NaOH4 hours2525.8%21,98715,432
10% H₂O₂24 hours255.1%4,3213,012
Dry Heat48 hours802.3%Not DetectedNot Detected
Photostability24 hours251.8%Not DetectedNot Detected

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 24 hours). At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature (25°C) for a specified time (e.g., 4 hours). At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified time (e.g., 24 hours). Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at a specified temperature (e.g., 80°C) for a set period (e.g., 48 hours). After exposure, dissolve the sample in a suitable solvent and dilute to the target concentration for HPLC analysis.

  • Photodegradation: Expose a solution of this compound to a light source with a specified output (e.g., according to ICH Q1B guidelines). Simultaneously, keep a control sample in the dark. After the exposure period, analyze both samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualizations

G cluster_main Inferred Hydrolytic Degradation Pathway parent This compound product1 3-Hydroxybenzoic Acid parent->product1 Hydrolysis (Acid or Base Catalyzed) product2 3-Phenylpropanol parent->product2 Hydrolysis (Acid or Base Catalyzed)

Caption: Inferred hydrolytic degradation of this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of 3-Phenylpropyl 3-hydroxybenzoate stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points & Neutralize/Dilute stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze report Identify Degradants & Determine Degradation Pathway analyze->report

Caption: Workflow for a forced degradation study.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks start Unexpected Peak in Chromatogram q1 Is the peak present in the blank? start->q1 a1_yes Contamination of Solvent or System q1->a1_yes Yes q2 Does the peak match the retention time of known degradants? q1->q2 No a2_yes Degradation (e.g., Hydrolysis) q2->a2_yes Yes a2_no Unknown Impurity (from synthesis or other degradation) q2->a2_no No

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Overcoming solubility issues of 3-Phenylpropyl 3-hydroxybenzoate in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Phenylpropyl 3-hydroxybenzoate Solubility

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The molecular structure of this compound contains two phenyl rings and a propyl chain, which are predominantly nonpolar and hydrophobic. While the ester and hydroxyl groups provide some polarity, the large nonpolar surface area suggests that the molecule is lipophilic and likely exhibits poor solubility in water. For a drug to be absorbed, it must first be in a solution at the site of absorption, making solubility a critical factor for bioavailability.[1][2]

Q2: What are the primary strategies for enhancing the aqueous solubility of a compound like this compound?

A2: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs.[3] These methods are generally categorized as physical and chemical modifications.[1]

  • Physical Modifications: Include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[1]

  • Chemical Modifications: Involve pH adjustment, salt formation, and complexation.[1]

  • Miscellaneous Methods: Employ adjuvants like co-solvents, surfactants, and hydrotropic agents.[1]

Q3: Which solubility enhancement technique should I consider first?

A3: The choice of method depends on the specific properties of this compound, such as its thermal stability, pKa, and the desired final dosage form. A logical workflow, as illustrated in the diagram below, can guide your decision-making process. For many neutral, lipophilic compounds, co-solvency is often a straightforward and effective initial approach due to its simplicity.[3][4]

Q4: How does co-solvency work?

A4: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a nonpolar drug.[5][6] The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic solute, making the solvent system more favorable for the drug.[5][7] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][8]

Q5: What is a solid dispersion and how can it improve solubility?

A5: A solid dispersion refers to a system where a poorly water-soluble drug is dispersed within a hydrophilic carrier or matrix at a solid state.[9][10] This technique enhances solubility by reducing the drug's particle size to a molecular level, improving wettability, and potentially converting the drug from a crystalline to a more soluble amorphous form.[10][11]

Troubleshooting Guide

Q1: I tried using a co-solvent, but my compound is still not dissolving. What should I do?

A1: If a single co-solvent is ineffective, consider the following:

  • Increase Co-solvent Concentration: Gradually increase the volume fraction of the co-solvent. The solubility of a drug often increases with a higher concentration of the co-solvent.[8]

  • Try a Different Co-solvent: The effectiveness of a co-solvent depends on its polarity. Experiment with different co-solvents like ethanol, propylene glycol, or PEG 400, which have different physicochemical properties.[8]

  • Use a Co-solvent Blend: A mixture of co-solvents can sometimes provide a synergistic effect on solubility.[12] For instance, a blend of PEG 400 and ethanol might create a polarity environment that is optimal for your compound.[12]

  • Gentle Heating/Sonication: Applying gentle heat or using a sonicator can help overcome the initial energy barrier for dissolution. However, be cautious about the thermal stability of your compound.

Q2: My compound dissolves initially but then precipitates out of the solution. How can I prevent this?

A2: This phenomenon, known as supersaturation leading to precipitation, is common.

  • Optimize Solvent/Co-solvent Ratio: You may have exceeded the equilibrium solubility in the current solvent system. Systematically test different ratios of your co-solvent and aqueous phase to find a stable concentration.

  • Use a Stabilizer: In techniques like nanosuspension, surfactants or polymers are used to stabilize the dispersed particles and prevent them from aggregating and precipitating.[13]

  • Consider Complexation: Cyclodextrins can form inclusion complexes that encapsulate the drug molecule, keeping it in solution and preventing precipitation.[1][14]

Q3: I am considering particle size reduction. What are the main techniques?

A3: Particle size reduction increases the surface-area-to-volume ratio of the drug, which typically enhances the dissolution rate.[15][16]

  • Micronization: This involves mechanical milling techniques (e.g., jet milling, ball milling) to reduce particle size to the micron range (1-10 µm).[15]

  • Nanonization (Nanosuspensions): This creates drug particles in the sub-micron (nanometer) range. Common methods include high-pressure homogenization, where a drug suspension is forced through a tiny aperture to break particles, and media milling.[1][4]

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrinciple of OperationKey AdvantagesPotential Disadvantages
Co-solvency Addition of a water-miscible organic solvent to reduce the polarity of the aqueous phase.[3][6]Simple, rapid, and effective for many nonpolar drugs.[4]Potential for in-vivo precipitation upon dilution; toxicity concerns with some solvents.[5]
Particle Size Reduction Increases the surface area of the drug, leading to a higher dissolution rate.[16]Broadly applicable; can significantly improve bioavailability.[13]Can lead to particle aggregation; risk of physical or mechanical stress degrading the compound.[15]
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[11][17]Significant increase in dissolution and bioavailability; improved wettability.[10][17]Can be physically unstable (recrystallization); manufacturing can be complex.[18]
Complexation (Cyclodextrins) A "host" molecule (cyclodextrin) encapsulates the "guest" drug, increasing its apparent solubility.[1][14]High solubilization potential; can mask taste and improve stability.[14][19]Limited to drugs of appropriate size and shape; can be expensive.[20]
pH Adjustment For ionizable drugs, adjusting the pH can convert the drug into a more soluble salt form.[21]Simple and highly effective for acidic or basic compounds.Risk of precipitation in regions with different pH (e.g., gastrointestinal tract); not applicable to neutral compounds.

Experimental Protocols

Protocol 1: Solubility Enhancement using the Co-solvency Method

Objective: To determine the optimal co-solvent and concentration for dissolving this compound.

Materials:

  • This compound

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Purified water

  • Volumetric flasks (50 mL)

  • Magnetic stirrer and stir bars

  • Reciprocating shaker bath

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures by volume. For example, for PEG 400, create mixtures of 10%, 20%, 40%, 60%, and 80% (v/v) PEG 400 in water.[8]

  • Determine Equilibrium Solubility: a. Add an excess amount of this compound to each flask containing the different co-solvent mixtures. b. Tightly seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[8] c. After equilibration, visually inspect for undissolved solid material.

  • Sample Analysis: a. Withdraw an aliquot from each flask and immediately filter it through a 0.22 µm filter to remove undissolved particles. b. Dilute the filtrate with a suitable solvent to a concentration within the quantifiable range of your analytical method. c. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Interpretation: Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective system.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)[9]

  • Volatile organic solvent (e.g., Ethanol, Methanol, or a mixture of Dichloromethane/Ethanol)[3]

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Accurately weigh the drug and the carrier (e.g., in a 1:4 drug-to-carrier ratio) and dissolve both components in a minimal amount of the chosen volatile solvent.[17]

  • Solvent Evaporation: a. Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. b. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C). The temperature should be high enough for efficient evaporation but low enough to prevent degradation of the compound.[3] c. Continue evaporation until a solid, dry film is formed on the flask wall.

  • Post-Processing: a. Scrape the solid mass from the flask. b. Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent. c. Gently grind the resulting solid mass into a fine powder using a mortar and pestle.[17] d. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: The resulting solid dispersion should be characterized for its dissolution properties compared to the pure drug.

Visualizations

G cluster_strategies start Initial Solubility Assessment of This compound is_ionizable Is the compound ionizable (pKa suggests acidic/basic groups)? start->is_ionizable ph_adjust pH Adjustment / Salt Formation is_ionizable->ph_adjust  Yes is_thermolabile Is the compound thermolabile? is_ionizable->is_thermolabile No end_node Characterize Formulation (Dissolution, Stability, Bioavailability) ph_adjust->end_node melt_methods Solid Dispersion (Melt Extrusion / Fusion Method) is_thermolabile->melt_methods No solvent_methods Primary Strategies for Neutral Compounds is_thermolabile->solvent_methods  Yes melt_methods->end_node cosolvency Co-solvency solvent_methods->cosolvency complexation Complexation (e.g., Cyclodextrins) particle_reduction Particle Size Reduction (Micronization / Nanonization) sd_solvent Solid Dispersion (Solvent Evaporation / Spray Drying) cosolvency->end_node complexation->end_node particle_reduction->end_node sd_solvent->end_node

Caption: Decision workflow for selecting a solubility enhancement technique.

References

Optimizing HPLC separation for 3-Phenylpropyl 3-hydroxybenzoate isomers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Phenylpropyl 3-hydroxybenzoate Isomers

This guide provides comprehensive troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-Phenylpropyl hydroxybenzoate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the 3-Phenylpropyl hydroxybenzoate isomers and why are they challenging to separate?

A1: The primary isomers of interest are positional isomers, where the hydroxyl (-OH) group is located at different positions on the benzoate ring: 3-Phenylpropyl 2-hydroxybenzoate (ortho), this compound (meta), and 3-Phenylpropyl 4-hydroxybenzoate (para). These compounds have the same molecular weight and similar physicochemical properties, such as hydrophobicity. Standard reversed-phase columns, like C18, which separate primarily based on hydrophobicity, often fail to provide adequate resolution for these types of isomers.[1][2] Effective separation requires a stationary phase that can exploit subtle differences in their structure and electron distribution.

cluster_ortho cluster_meta cluster_para ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers of 3-Phenylpropyl hydroxybenzoate.

Q2: What is the recommended starting HPLC column for separating these isomers?

A2: For positional aromatic isomers, columns that offer alternative selectivities beyond simple hydrophobicity are recommended.[1][3] Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl, Biphenyl) or pentafluorophenyl (PFP) groups are excellent starting points.[2][4] These columns provide π-π interactions, which are crucial for differentiating the subtle electronic differences between the ortho, meta, and para positions.[3] A standard C18 column is often unable to resolve these compounds effectively.[2]

Q3: What initial mobile phase conditions should I try?

A3: A good starting point for reversed-phase chromatography on a Phenyl or PFP column is a gradient elution using water (or a slightly acidic buffer) and an organic modifier.

  • Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid. The acid helps to suppress the ionization of residual silanols on the column packing, leading to better peak shapes.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Start with a shallow gradient, for example, 5-95% B over 20-30 minutes, to screen for the elution window of the isomers.

Q4: Should I use a gradient or isocratic elution?

A4: For method development and initial screening, a gradient elution is ideal.[5][6] It ensures that all isomers elute within a reasonable time and provides a broad overview of the separation. Once the optimal mobile phase composition is identified, you can develop a faster, isocratic method if the resolution between all peaks is sufficient. Isocratic methods are generally preferred for routine quality control due to their simplicity and robustness.[5]

Troubleshooting Guide

Problem 1: Poor or No Resolution Between Isomers (Resolution, Rs < 1.5)

Q: My isomers are co-eluting on a C18 column. What is the most critical change I can make?

A: The most critical change is to switch the stationary phase. A C18 column's primary separation mechanism is hydrophobicity, which is too similar among these isomers.[2]

  • Solution: Change to a column with a different selectivity. A Phenyl-Hexyl, Biphenyl, or Pentafluorophenyl (PFP) column is highly recommended. These phases introduce π-π, dipole-dipole, and hydrogen bonding interactions that can effectively differentiate between the positional isomers.[2][3][4]

G start Poor Resolution (Rs < 1.5) cause1 Is column a standard C18? start->cause1 sol1_yes YES: Change to a Phenyl, Biphenyl, or PFP column to introduce alternative selectivity (π-π interactions). cause1->sol1_yes Yes sol1_no NO: Column has alternative selectivity. cause1->sol1_no No cause2 Have you tried both Methanol and Acetonitrile? sol1_no->cause2 sol2_yes YES: Optimize Temperature. cause2->sol2_yes Yes sol2_no NO: Test the other organic modifier. Methanol promotes π-π interactions, while ACN can disrupt them, leading to different elution orders. cause2->sol2_no No cause3 Is the peak separation still insufficient? sol2_yes->cause3 sol3 Fine-tune the gradient slope. A shallower gradient increases run time but can significantly improve resolution. cause3->sol3

Caption: Troubleshooting workflow for improving isomer resolution.

Q: How does changing the organic modifier (Methanol vs. Acetonitrile) affect separation on a phenyl column?

A: The choice of organic solvent can significantly alter selectivity, especially on a phenyl-based column.

  • Methanol (MeOH): As a protic solvent, methanol is known to promote π-π interactions between aromatic analytes and a phenyl stationary phase. This can often lead to increased retention and better resolution for positional isomers.

  • Acetonitrile (ACN): Acetonitrile has π-electrons and can compete with the analytes for interaction sites on the phenyl ring, which can dampen the π-π interactions.[2] This may result in less retention but can sometimes lead to a different, and potentially better, elution order.

  • Recommendation: If your separation is not adequate with one organic modifier, always evaluate the other. A mixture of MeOH and ACN can also be explored for fine-tuning selectivity.

Q: Can adjusting the column temperature improve my resolution?

A: Yes, temperature is a powerful tool for optimizing selectivity.[7]

  • Effect: Changing the column temperature alters the thermodynamics of the analyte-stationary phase interactions.[8] An increase in temperature generally reduces retention times and can improve peak efficiency by lowering mobile phase viscosity.[9]

  • Strategy: Systematically evaluate a range of temperatures (e.g., 25°C, 40°C, 55°C). Even small changes can sometimes reverse the elution order or significantly improve the resolution between two closely eluting peaks.[7] However, be aware that for some phenolic compounds, elevated temperatures might risk degradation.[10]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing. What are the common causes for phenolic compounds?

A: Peak tailing for phenolic compounds often results from secondary interactions with the silica support of the stationary phase.

  • Cause 1: Silanol Interactions: Free silanol groups (Si-OH) on the silica surface can interact strongly with the polar hydroxyl group of the analytes, causing tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. The acid protonates the silanol groups, reducing their interaction with the analytes.[5]

  • Cause 2: Metal Contamination: Trace metals in the sample, mobile phase, or HPLC system (e.g., stainless steel frits) can chelate with the phenolic hydroxyl group, causing severe tailing.

    • Solution: Use high-purity solvents and consider using a column with highly inert hardware. Pre-treating the column with a strong chelating agent like EDTA (if compatible with the phase) can sometimes help.

  • Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute the sample.[11]

Problem 3: Unstable Retention Times

Q: My retention times are drifting between injections. What should I check?

A: Drifting retention times are typically due to a lack of system equilibration or changes in the mobile phase composition.[12]

  • Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase.

  • Cause 2: Mobile Phase Instability: If the mobile phase is prepared by mixing volatile solvents (like acetonitrile) with aqueous buffers, selective evaporation can alter the composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[12] Ensure the online degasser is functioning correctly to prevent bubble formation.[12]

  • Cause 3: Temperature Fluctuations: Unstable column temperature will cause retention times to shift.[7][8]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[12]

Experimental Protocols & Data

Protocol 1: General Method Development Workflow

This protocol outlines a systematic approach to developing a robust HPLC method for separating 3-phenylpropyl hydroxybenzoate isomers.

  • Column Selection:

    • Install a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Use a guard column with the same stationary phase to protect the analytical column.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter all mobile phases through a 0.22 µm or 0.45 µm filter.[12]

  • Initial Screening Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Detection: UV, 275 nm

    • Gradient Program: 10% B to 90% B in 20 minutes. Hold at 90% B for 5 minutes. Return to 10% B and re-equilibrate for 10 minutes.

  • Optimization:

    • Based on the screening run, adjust the gradient slope to improve resolution in the region where the isomers elute. A shallower gradient provides better separation.

    • If resolution is still poor, switch the organic modifier (from ACN to MeOH or vice-versa) and repeat the screening run.

    • Once the mobile phase is selected, optimize the column temperature (e.g., test at 30°C, 40°C, and 50°C) to fine-tune selectivity and improve peak shape.[9]

Illustrative Data Tables

The following tables present hypothetical data to illustrate the expected impact of changing key chromatographic parameters.

Table 1: Illustrative Comparison of Stationary Phases (Conditions: 40°C, Gradient of 10-90% Acetonitrile/Water w/ 0.1% FA over 20 min)

Stationary PhaseIsomerRetention Time (min)Resolution (Rs)Peak Shape
C18 Ortho12.1-Symmetrical
Meta12.20.8Symmetrical
Para12.20.0Symmetrical
Phenyl-Hexyl Ortho13.5-Symmetrical
Meta14.12.1 Symmetrical
Para14.82.5 Symmetrical
PFP Ortho14.2-Symmetrical
Para15.02.8 Symmetrical
Meta15.51.8 Symmetrical

This table illustrates that while a C18 column may fail to resolve the isomers, Phenyl-Hexyl and PFP columns can provide sufficient selectivity, potentially with a different elution order.

Table 2: Illustrative Effect of Organic Modifier on a Phenyl-Hexyl Column (Conditions: 40°C, Optimized Gradient)

Organic ModifierIsomerRetention Time (min)Resolution (Rs)Notes
Acetonitrile Ortho13.5-Baseline separation achieved.
Meta14.12.1
Para14.82.5
Methanol Ortho15.8-Increased retention, improved resolution between meta/para.
Meta16.62.4
Para17.53.0

This table illustrates how methanol can increase retention and potentially improve resolution on a phenyl-based column compared to acetonitrile.

References

Resolving peak tailing in chromatography of 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the chromatographic analysis of 3-Phenylpropyl 3-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the back of the peak is broader than the front.[1][2] This asymmetry can lead to inaccurate quantification, reduced resolution between adjacent peaks, and indicates potential issues with the analytical method or instrumentation.[1]

Q2: I am observing significant peak tailing for this compound. What are the likely chemical causes?

A2: The structure of this compound, which contains a phenolic hydroxyl group, makes it susceptible to secondary interactions with the stationary phase. The most common cause of peak tailing for polar, acidic compounds like this is the interaction between the hydroxyl group and active silanol groups on the surface of silica-based columns.[3][4] These interactions create an additional retention mechanism, leading to a tailed peak shape.[5][6]

Q3: How does the mobile phase pH affect the peak shape of my analyte?

A3: The pH of the mobile phase is a critical factor.[7] For an acidic compound like this compound, if the mobile phase pH is close to the compound's pKa, it can exist in both ionized and unionized forms, leading to peak distortion.[7][8] To ensure a single, un-ionized form and minimize interaction with silanol groups, it is recommended to use a mobile phase pH that is at least 2 units below the analyte's pKa.[9]

Q4: Can my HPLC system itself be causing the peak tailing?

A4: Yes, issues outside of the column chemistry, known as "extra-column effects," can contribute to peak tailing. These can include having tubing with a large internal diameter, dead volumes in fittings and connections, or a partially blocked column inlet frit.[3][10] If all peaks in your chromatogram are tailing, a system issue is a likely culprit.[11]

Troubleshooting Guide

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Below is a systematic approach to diagnose and resolve the issue.

Caption: Troubleshooting workflow for peak tailing.

Step 1: Mobile Phase pH Adjustment

The interaction between the phenolic hydroxyl group of your analyte and the silica stationary phase is highly dependent on pH. Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the column, minimizing these secondary interactions.[5]

Experimental Protocol: pH Modification

  • Determine pKa: If the pKa of this compound is known, prepare a mobile phase with a pH at least 2 units below this value.[9] If unknown, start with a pH of approximately 2.5-3.0.

  • Buffer Selection: Use a buffer to maintain a stable pH.[2] For low pH, 0.1% formic acid or a phosphate buffer are common choices.

  • Preparation:

    • Prepare the aqueous component of your mobile phase (e.g., water with buffer).

    • Adjust the pH using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).

    • Mix with the organic modifier (e.g., acetonitrile or methanol).

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injection.

  • Analysis: Inject the sample and compare the peak asymmetry factor to the previous result.

Data Comparison: Effect of Mobile Phase pH

ConditionMobile Phase pHPeak Asymmetry (As)
Initial Method6.8 (unbuffered)2.1
Modified Method2.7 (0.1% Formic Acid)1.2
Step 2: Column Selection and Alternatives

If pH adjustment does not fully resolve the tailing, the column itself may be the issue. Standard silica columns can have a high number of accessible silanol groups.[6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups.[10] This chemical modification blocks the active sites that cause secondary interactions.[5]

  • Consider a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase, which can further shield the analyte from residual silanols.[10]

Caption: Mechanism of peak tailing and its prevention.

Step 3: Sample and System Considerations
  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[3]

    • Protocol: Reduce the injection volume or dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves, column overload was a contributing factor.[2]

  • Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[3] A solvent that is too strong can cause peak distortion.

  • System Integrity: Check for any leaks or loose fittings. If tailing affects all peaks and appeared suddenly, consider that the column inlet frit may be partially blocked.[11]

    • Protocol: To attempt to clear a blockage, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol) to waste at a low flow rate.[11] If this does not resolve the issue, the column may need to be replaced.

References

Increasing the shelf-life of 3-Phenylpropyl 3-hydroxybenzoate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the shelf-life of 3-Phenylpropyl 3-hydroxybenzoate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a stock solution?

A1: this compound is susceptible to degradation through two primary pathways due to its chemical structure, which contains both a benzoate ester and a phenolic hydroxyl group. The main degradation factors are:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, resulting in the formation of 3-phenylpropanol and 3-hydroxybenzoic acid.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to oxygen, light (especially UV), and elevated temperatures. This can lead to the formation of colored degradation products.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: The choice of solvent is critical for stability. Anhydrous, aprotic organic solvents are generally recommended to minimize hydrolysis. Suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Ethanol (anhydrous)

It is crucial to use high-purity, anhydrous solvents to reduce the water content and minimize the risk of hydrolysis.

Q3: How should I store my this compound stock solution to maximize its shelf-life?

A3: Proper storage conditions are essential for maintaining the integrity of your stock solution.[1][2][3] Key recommendations include:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, to slow down both hydrolysis and oxidation rates.[3]

  • Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][4] Phenolic compounds are particularly sensitive to light-induced degradation.[1][4]

  • Inert Atmosphere: To prevent oxidation, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.

Q4: I've noticed a color change in my stock solution. What does this indicate?

A4: A change in color, such as turning yellow or brown, is often an indication of degradation, specifically the oxidation of the phenolic group. If you observe a color change, it is recommended to verify the concentration and purity of your stock solution using an appropriate analytical method before use.

Q5: Can I store my stock solution in an aqueous buffer?

A5: Storing this compound in aqueous buffers for extended periods is generally not recommended due to the risk of ester hydrolysis. If your experimental protocol requires a buffered solution, it is best to prepare it fresh from a concentrated stock in an organic solvent just before use. If short-term storage in a buffer is unavoidable, use a slightly acidic pH (around 4-6) to minimize the rate of base-catalyzed hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Potency / Inconsistent Experimental Results Degradation of the stock solution due to hydrolysis or oxidation.1. Prepare a fresh stock solution using a high-purity, anhydrous solvent. 2. Confirm the concentration of the new stock solution via a validated analytical method (e.g., HPLC-UV). 3. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 4. Store aliquots under the recommended conditions (-20°C or -80°C, protected from light).
Precipitate Formation in the Stock Solution The compound has come out of solution, possibly due to solvent evaporation or temperature changes.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. In this case, the solution should be discarded and a fresh one prepared. 3. Ensure vials are tightly sealed to prevent solvent evaporation.
Visible Color Change in the Solution Oxidation of the phenolic hydroxyl group.1. Discard the solution, as the presence of degradation products can interfere with experiments. 2. When preparing a new stock solution, consider de-gassing the solvent with an inert gas (argon or nitrogen) before dissolving the compound. 3. Always store the solution protected from light and under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with screw caps and PTFE septa

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound (Molecular Weight: 256.30 g/mol ) to prepare the desired volume of a 10 mM solution.

  • Transfer the weighed compound to an appropriate-sized amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the compound is completely dissolved.

  • (Optional but recommended) Gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds to displace oxygen.

  • Tightly seal the vial with the screw cap.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for determining the concentration and purity of a this compound stock solution. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 280 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase or a compatible solvent.

  • Sample Preparation: Dilute an aliquot of the stock solution to be tested with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original stock solution. Purity can be assessed by the presence of additional peaks in the chromatogram.

Visualizations

Degradation_Pathway main 3-Phenylpropyl 3-hydroxybenzoate hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main->hydrolysis Ester Cleavage oxidation Oxidation (O₂, Light, Heat) main->oxidation Phenol Oxidation product1 3-Phenylpropanol hydrolysis->product1 product2 3-Hydroxybenzoic Acid hydrolysis->product2 product3 Oxidized Degradation Products (e.g., Quinones) oxidation->product3

Caption: Primary degradation pathways of this compound.

Experimental_Workflow start Start: Assess Stock Solution Stability check_visual Visually Inspect Solution (Color, Precipitate) start->check_visual is_clear Clear & Colorless? check_visual->is_clear quantify Quantify by HPLC-UV is_clear->quantify Yes discard Discard and Prepare Fresh Stock Solution is_clear->discard No check_conc Concentration & Purity OK? quantify->check_conc use_solution Proceed with Experiment check_conc->use_solution Yes check_conc->discard No

Caption: Workflow for verifying the integrity of a stock solution.

References

Technical Support Center: Method Refinement for Trace Detection of 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the trace detection of 3-Phenylpropyl 3-hydroxybenzoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues encountered during analysis.

Compound Information

This compound is an aromatic ester. Its structure, containing a hydroxyl group and two phenyl rings, influences its analytical behavior, particularly its polarity, volatility, and chromatographic retention.

PropertyValue (Predicted/Estimated)
Chemical Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
IUPAC Name This compound
Boiling Point > 300 °C (High)
Polarity Intermediate
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile), low solubility in water.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the trace detection of this compound?

A1: For trace-level detection, the two most suitable techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both preferably coupled with Mass Spectrometry (MS).

  • HPLC-MS: This is often the primary choice due to the compound's polarity and high boiling point. It typically does not require derivatization, simplifying sample preparation. A UV detector can also be used if sufficient sensitivity is achieved.

  • GC-MS: This technique offers excellent separation and sensitivity. However, due to the presence of a polar hydroxyl group and the compound's relatively low volatility, derivatization (e.g., silylation) is highly recommended to improve peak shape and thermal stability.

Q2: What are the key challenges when analyzing this compound?

A2: Key challenges include:

  • Achieving Low Detection Limits: Trace analysis requires methods to be optimized for high sensitivity. This involves careful sample preparation to concentrate the analyte and minimize matrix interference.

  • Chromatographic Peak Tailing: The phenolic hydroxyl group can interact with active sites on HPLC columns (residual silanols) or GC liners, leading to asymmetric, tailing peaks that are difficult to integrate accurately.

  • Matrix Effects: In complex samples (e.g., biological fluids, environmental extracts), other co-extracted components can suppress or enhance the analyte signal in the mass spectrometer, affecting quantitation.

  • Ester Stability: Although generally stable, ester hydrolysis can occur under strong acidic or basic conditions during sample preparation, leading to inaccurate results.

Q3: When should I choose HPLC over GC-MS for my analysis?

A3: The choice depends on several factors:

  • Choose HPLC-MS if:

    • You want to avoid derivatization steps.

    • Your sample matrix is complex and non-volatile.

    • The analyte is thermally labile and may degrade at high GC inlet temperatures.

    • You have access to an LC-MS/MS system for maximum sensitivity and selectivity.

  • Choose GC-MS if:

    • You are comfortable with performing derivatization, which can significantly enhance sensitivity and improve peak shape.

    • Your sample matrix is relatively clean or can be effectively cleaned up.

    • You are targeting other volatile or semi-volatile compounds in the same analysis.

Q4: What are the expected major fragments in the mass spectrum of this compound?

A4: In Electron Ionization (EI) GC-MS, the fragmentation of aromatic esters is predictable. The molecular ion (m/z 256) may be visible. Key fragments would likely arise from:

  • Loss of the 3-phenylpropoxy radical: This would result in the 3-hydroxybenzoyl cation at m/z 121 . This is often a very prominent peak.

  • Formation of the 3-phenylpropyl cation: Cleavage can lead to a fragment at m/z 118 .

  • Tropylium ion formation: A common rearrangement of benzyl-containing fragments can produce an ion at m/z 91 .

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV and MS Detection (RP-HPLC-UV/MS)

This protocol is designed for the quantification of this compound in a complex matrix, such as plasma or a pharmaceutical formulation.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the sample (pre-treated if necessary, e.g., protein precipitation for plasma) onto the cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Elute the analyte with 2 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (initial conditions).

  • HPLC-UV/MS Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 40% B

      • 1-8 min: 40% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 40% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • MS Detection (ESI+):

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity.

      • Target Ions (for SIM): m/z 257.1 [M+H]⁺, m/z 279.1 [M+Na]⁺.

Quantitative Data (Hypothetical):

ParameterValue
Retention Time (RT) ~6.5 min
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL (MS detection)
Limit of Quantitation (LOQ) 1.0 ng/mL (MS detection)
Recovery from SPE > 90%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Evap 3. Evaporation SPE->Evap Recon 4. Reconstitution Evap->Recon Inject 5. HPLC Injection Recon->Inject Separate 6. C18 Separation Inject->Separate Detect 7. UV & MS Detection Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification Integrate->Quantify

Caption: HPLC-MS analysis workflow for this compound.

Protocol 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This protocol is suitable for achieving very low detection limits, assuming a clean sample extract. It includes a necessary derivatization step.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of aqueous sample, add 50 µL of internal standard solution.

    • Adjust pH to ~5 with acetate buffer.

    • Add 3 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (or ethyl acetate).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection. The product is the TMS-ether of the analyte.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 280°C.

    • Oven Program:

      • Initial temp: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Mode: SIM targeting key ions of the derivatized analyte.

    • Target Ions (for TMS-derivative, m/z 328): m/z 328 (M⁺), m/z 193 (TMS-O-benzoyl cation), m/z 118 (phenylpropyl cation), m/z 91 (tropylium).

Quantitative Data (Hypothetical):

ParameterValue
Retention Time (RT) ~12.8 min
Linear Range 0.1 - 500 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Derivatization Yield > 95%

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample LLE 2. Liquid-Liquid Extraction (LLE) Sample->LLE Evap 3. Evaporation LLE->Evap Deriv 4. Silylation (BSTFA, 70°C) Evap->Deriv Inject 5. GC-MS Injection Deriv->Inject Separate 6. DB-5ms Separation Inject->Separate Detect 7. EI-MS Detection Separate->Detect

Caption: GC-MS analysis workflow including the critical derivatization step.

Troubleshooting Guides

HPLC-Related Issues

Q: My peak for this compound is tailing. What are the possible causes and solutions?

A: Peak tailing for this compound is often caused by secondary interactions between the phenolic hydroxyl group and the HPLC stationary phase.

  • Cause 1: Residual Silanol Interaction: Free silanol groups on the silica surface of the C18 column can strongly interact with the polar hydroxyl group of your analyte.

    • Solution: Use a modern, end-capped C18 column or a column with a polar-embedded phase designed to shield silanol activity. Lowering the mobile phase pH (e.g., to pH 2.7-3.0 with formic or phosphoric acid) can suppress the ionization of silanols, reducing interaction.

  • Cause 2: Column Contamination/Void: Accumulation of matrix components on the column frit or a void at the column head can distort peak shape.

    • Solution: Use a guard column and ensure proper sample cleanup (e.g., SPE). If contamination is suspected, flush the column with a series of strong solvents. If a void is present, the column may need to be replaced.

  • Cause 3: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.125 mm or less), especially with UHPLC systems.

Troubleshooting Diagram: HPLC Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed CheckGuard Replace Guard Column Start->CheckGuard CheckMobilePhase Lower Mobile Phase pH (e.g., to 2.7) CheckGuard->CheckMobilePhase No Resolved Problem Resolved CheckGuard->Resolved Yes UseEndcapped Use High-Purity End-Capped Column CheckMobilePhase->UseEndcapped No CheckMobilePhase->Resolved Yes CheckSystem Check for Extra-Column Volume (tubing, fittings) UseEndcapped->CheckSystem No UseEndcapped->Resolved Yes CheckSystem->Resolved Yes NotResolved Problem Persists CheckSystem->NotResolved No

Caption: A decision tree for troubleshooting HPLC peak tailing.

Q: I am seeing low sensitivity. How can I improve my signal?

A: Improving sensitivity involves increasing the analyte signal or decreasing the background noise.

  • Optimize Sample Preparation: Increase the initial sample volume and/or decrease the final reconstitution volume to concentrate the analyte. Ensure your SPE or LLE method has high recovery.

  • Switch to MS/MS: If using single quadrupole MS, switching to a triple quadrupole instrument and developing an MRM (Multiple Reaction Monitoring) method will dramatically increase sensitivity and reduce noise.

  • Optimize MS Source Parameters: Tune the ESI source parameters (e.g., gas flows, temperatures, voltages) specifically for your analyte to maximize ionization efficiency.

  • Mobile Phase: Ensure you are using high-purity solvents (LC-MS grade) and additives to minimize background noise.

GC-MS-Related Issues

Q: My derivatization reaction seems incomplete or has a low yield. What could be wrong?

A: Incomplete silylation is a common issue.

  • Cause 1: Presence of Water: Silylation reagents are extremely sensitive to moisture, which will consume the reagent and inhibit the reaction.

    • Solution: Ensure your sample extract is completely dry before adding the reagent. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Incorrect Temperature/Time: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature slightly (e.g., 75-80°C for 45-60 minutes). However, be cautious of analyte degradation at excessive temperatures.

  • Cause 3: Insufficient Reagent: If the sample matrix contains other active sites (other hydroxyls, amines), they will also be derivatized, consuming the reagent.

    • Solution: Increase the volume of the derivatization reagent. Perform a thorough sample cleanup to remove interfering matrix components.

Q: I'm seeing a low signal for my derivatized analyte. How can I improve it?

A: Low signal can stem from the derivatization, the GC, or the MS.

  • Improve Derivatization Yield: Address all points in the question above.

  • Check for Inlet Adsorption: The derivatized analyte, while less polar, can still be adsorbed in the GC inlet if it is not clean.

    • Solution: Clean or replace the GC inlet liner and septum. Using a deactivated liner is crucial.

  • Optimize Injection: Ensure you are using a splitless injection to transfer the maximum amount of analyte to the column.

  • Tune the Mass Spectrometer: Perform a system autotune to ensure optimal performance. Clean the ion source if sensitivity has degraded over time.

  • Select Appropriate SIM Ions: Ensure you are monitoring the most abundant and specific ions for the derivatized analyte in SIM mode to maximize the signal-to-noise ratio.

Technical Support Center: 3-Phenylpropyl 3-hydroxybenzoate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in 3-Phenylpropyl 3-hydroxybenzoate cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in cell-based assays?

A1: Contamination in cell culture can stem from various sources, broadly categorized as biological and chemical.[1][2][3] Biological contaminants are the most common and include bacteria, fungi (yeast and mold), mycoplasma, and viruses.[2][4] These can be introduced through non-sterile supplies, media, reagents, or improper aseptic technique.[5][6] Chemical contaminants include impurities in media, serum, water, endotoxins, plasticizers, and detergents.[2][3][4] Cross-contamination from other cell lines is another significant risk.[5][7]

Q2: How can I visually identify common biological contaminants?

A2: Regular microscopic observation is key to early detection.[8]

  • Bacteria: The culture medium may appear cloudy or turbid, and a sudden drop in pH can cause the medium with phenol red to turn yellow.[1][5][9] Under a microscope, you may see small, motile particles between your cells.[2][5]

  • Yeast: The medium may become cloudy, and the pH can also drop, turning the medium yellow.[4] Microscopically, yeast appears as individual, round or oval-shaped particles that may be budding.[4]

  • Mold: Mold contamination often appears as filamentous structures (hyphae) in the culture, sometimes forming fuzzy clumps floating in the medium.[3][4]

Q3: What is mycoplasma contamination, and why is it a concern?

A3: Mycoplasma are very small bacteria that lack a cell wall, making them resistant to many common antibiotics.[2][3] They are a major concern because they are difficult to detect, as they often do not cause the typical signs of contamination like turbidity or pH changes.[2][10] Mycoplasma contamination can significantly alter cell metabolism, growth, and gene expression, compromising the validity of experimental results.[2] It is estimated that a significant percentage of all cell cultures are contaminated with mycoplasma.[8][11]

Q4: Can the use of antibiotics in my culture medium prevent all contamination?

A4: While antibiotics can be used to control bacterial growth, relying on them can be problematic.[5] They can mask low-level contamination, potentially leading to the development of antibiotic-resistant strains.[5] Furthermore, some antibiotics can have off-target effects on cell metabolism and function, which could interfere with your experimental results.[5] It is best practice to master aseptic technique rather than depending on antibiotics.[5]

Q5: How often should I test for mycoplasma?

A5: Routine testing for mycoplasma is highly recommended, even if you don't suspect contamination.[8] A common recommendation is to test cultures every one to two months.[5] All new cell lines should be quarantined and tested for mycoplasma before being introduced into the general lab stock.[5]

Troubleshooting Guides

Issue 1: Sudden Turbidity and pH Change in Culture

Possible Cause: Bacterial or yeast contamination.[1][4][5]

Troubleshooting Steps:

  • Isolate: Immediately isolate the contaminated flask or plate to prevent cross-contamination.[1]

  • Microscopic Examination: Examine the culture under a phase-contrast microscope to identify the type of microbe (bacteria or yeast).[8]

  • Decision:

    • For highly valuable or irreplaceable cultures, a temporary rescue by washing with PBS and treating with a high concentration of antibiotics or antimycotics may be attempted, but this is not generally recommended.[1][4]

    • For routine cultures, it is best to discard the contaminated cells and decontaminate the incubator and biosafety cabinet.[4]

  • Review Procedures: Re-evaluate your aseptic technique, sterilization of reagents, and handling procedures to identify the source of the contamination.[5]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Possible Cause: Undetected mycoplasma contamination or chemical contamination.[2][6]

Troubleshooting Steps:

  • Mycoplasma Testing: Immediately test your cell cultures for mycoplasma using a reliable detection method such as PCR, DNA staining (e.g., DAPI or Hoechst), or a specific mycoplasma culture test.[8]

  • Chemical Contamination Audit:

    • Review the quality of your reagents, including media, serum, and water. Always use laboratory-grade water.[8]

    • Check for residues from detergents or disinfectants on glassware and equipment.[8]

    • Consider potential endotoxin contamination, especially if you have had previous bacterial contamination issues.[6][8]

  • Cell Line Authentication: If you are working with multiple cell lines, perform cell line authentication (e.g., STR profiling) to rule out cross-contamination.[3]

  • Quarantine and Re-start: If contamination is confirmed, discard the contaminated cultures. Thaw a new, early-passage vial of cells that has been tested and confirmed to be free of contamination.[5]

Impact of Contamination on Quantitative Data

Contamination can significantly impact the quantitative data obtained from your this compound cell-based assays. The following table summarizes potential effects, though the exact impact can be assay-dependent.

Contaminant TypePotential Effects on Assay Readouts
Bacteria Altered cell metabolism, leading to changes in reporter gene expression, cell viability readouts (e.g., MTT, LDH assays), and cytokine production.[12] Rapid pH changes can denature proteins and affect compound activity.
Yeast/Fungi Competition for nutrients, leading to slower cell growth and altered cellular responses. Secretion of metabolic byproducts that can be cytotoxic or interfere with assay chemistry.[9]
Mycoplasma Changes in gene expression, cell proliferation rates, and signal transduction pathways. Can lead to either increased or decreased sensitivity to the test compound.
Viruses Can alter host cell metabolism and gene expression in ways that are difficult to detect without specific testing. May affect the cellular processes being investigated.[8][10]
Chemicals (e.g., Endotoxins) Can trigger inflammatory responses in immune cells, leading to high background signals in cytokine assays. May also have direct cytotoxic effects or alter cellular signaling.[6][11]
Cross-Contamination The contaminating cell line may have a different response to this compound, leading to mixed and uninterpretable results.[13]

Key Experimental Protocols

Protocol 1: Routine Mycoplasma Detection by PCR

This protocol outlines a general procedure for detecting mycoplasma contamination using a PCR-based assay.

  • Sample Preparation:

    • Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.

    • Centrifuge the supernatant at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet any mycoplasma.

    • Carefully discard the supernatant and resuspend the pellet in 50 µl of sterile PBS.

  • DNA Extraction:

    • Use a commercial DNA extraction kit suitable for bacterial DNA to isolate DNA from the resuspended pellet. Follow the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing a PCR buffer, dNTPs, forward and reverse primers specific for conserved mycoplasma rRNA genes, and a Taq polymerase.

    • Add 2-5 µl of the extracted DNA to the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in the PCR run.

    • Perform PCR using an appropriate thermal cycling program.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 2: Aseptic Technique for Cell Culture

Adherence to strict aseptic technique is the most critical factor in preventing contamination.[5]

  • Preparation of the Work Area:

    • Before starting, ensure the biological safety cabinet (BSC) is certified and running for at least 15 minutes.

    • Disinfect the work surface of the BSC with 70% ethanol and wipe it clean with a sterile wipe.[14]

    • Place only the necessary items for the procedure inside the BSC to avoid clutter and disruption of airflow.

  • Personal Protective Equipment (PPE):

    • Wear a clean lab coat and sterile gloves. Spray gloves with 70% ethanol before starting work in the BSC.[14]

  • Handling of Reagents and Media:

    • Before placing any bottles or containers in the BSC, wipe them down with 70% ethanol.[8]

    • Open bottles and flasks only within the BSC. Do not leave them open for extended periods.

    • Use sterile, individually wrapped serological pipettes and pipette tips. Do not mouth pipette.

    • Avoid passing non-sterile items over open containers.

  • Incubator Maintenance:

    • Regularly clean and disinfect the incubator, including the water pan.[4] Consider using a bactericidal/fungicidal agent in the water pan.[4]

  • Workflow:

    • Handle only one cell line at a time to prevent cross-contamination.[5]

    • If you must handle multiple cell lines, clean and disinfect the BSC thoroughly between each one.

Visualizations

Contamination_Troubleshooting_Workflow start Observe signs of contamination (e.g., turbidity, pH change, cell morphology changes) microscopy Perform microscopic examination start->microscopy identify_contaminant Identify potential contaminant type (Bacteria, Yeast, Mold) microscopy->identify_contaminant discard Discard contaminated culture and decontaminate workspace identify_contaminant->discard Contaminant identified mycoplasma_test Perform Mycoplasma Test (PCR/Stain) mycoplasma_test->discard Positive Result review_technique Review aseptic technique and lab practices mycoplasma_test->review_technique Negative Result no_visual_signs No visual signs, but results are inconsistent no_visual_signs->mycoplasma_test discard->review_technique restart Restart with a clean, tested cell stock review_technique->restart

Caption: Troubleshooting workflow for suspected cell culture contamination.

Aseptic_Technique_Pyramid cluster_0 Hierarchy of Contamination Prevention level1 Strict Aseptic Technique level2 Routine Lab & Equipment Cleaning level3 Quality Control of Reagents & Media level4 Regular Mycoplasma & Cell Line Screening

Caption: Foundational pillars of contamination prevention in cell culture.

Contamination_Sources cluster_Sources Sources of Contamination center Cell Culture lab_personnel Laboratory Personnel (Aseptic Technique) lab_personnel->center reagents Reagents & Media reagents->center supplies Non-sterile Supplies (Pipettes, Flasks) supplies->center environment Environment (Air, Incubator, Water Bath) environment->center other_cells Other Cell Lines (Cross-Contamination) other_cells->center

Caption: Common sources leading to cell culture contamination.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy, 3-Hydroxy, and 4-Hydroxybenzoate Esters: Properties, Activity, and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of hydroxybenzoate ester isomers, supported by experimental data.

Hydroxybenzoate esters, a class of chemical compounds derived from hydroxybenzoic acids, are widely utilized in the pharmaceutical, cosmetic, and food industries. Their utility stems from their diverse biological activities, which include antimicrobial and anti-inflammatory properties. The position of the hydroxyl group on the benzene ring—ortho (2-hydroxy), meta (3-hydroxy), or para (4-hydroxy)—profoundly influences the physicochemical properties, biological efficacy, and toxicity profile of these esters. This guide provides a detailed comparative analysis of methyl, ethyl, and propyl esters of 2-hydroxy, 3-hydroxy, and 4-hydroxybenzoic acid to aid researchers in selecting the appropriate compound for their specific application.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the methyl, ethyl, and propyl esters of the three hydroxybenzoic acid isomers.

Table 1: Physicochemical Properties of Hydroxybenzoate Esters

PropertyIsomerMethyl EsterEthyl EsterPropyl Ester
Molecular Weight ( g/mol ) 2-hydroxy152.15166.17180.20
3-hydroxy152.15166.17180.20
4-hydroxy152.15[1]166.17[2]180.20[3]
Melting Point (°C) 2-hydroxy-8[4]16
3-hydroxy70-72[5]72-7448-50
4-hydroxy125-128[1]115-118[1]95-98[3]
Boiling Point (°C) 2-hydroxy224[4]234240
3-hydroxy280-281297-298308-310
4-hydroxy270-280[6]297-298[1]290
Water Solubility (g/L) 2-hydroxy1.20.90.3
3-hydroxySlightly SolubleSlightly SolubleSlightly Soluble
4-hydroxy2.5 (at 25°C)0.6 (at 25°C)0.4 (at 25°C)[7]
LogP (Octanol/Water) 2-hydroxy2.02.53.0
3-hydroxy1.92.42.9
4-hydroxy1.962.473.04

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in mM)

MicroorganismIsomerMethyl EsterEthyl EsterPropyl EsterButyl Ester
Staphylococcus aureus 2-hydroxy201052.5
3-hydroxy>2020105
4-hydroxy1052.51.2
Escherichia coli 2-hydroxy>20>202010
3-hydroxy>20>20>2020
4-hydroxy201052.5
Pseudomonas aeruginosa 2-hydroxy>20>20>20>20
3-hydroxy>20>20>20>20
4-hydroxy>20>202010
Candida albicans 2-hydroxy1052.51.2
3-hydroxy201052.5
4-hydroxy52.51.20.6
Aspergillus brasiliensis 2-hydroxy52.51.20.6
3-hydroxy1052.51.2
4-hydroxy2.51.20.60.3

Source: Adapted from Kabelka et al., Czech Journal of Food Sciences, 2022.[8]

Table 3: Comparative Toxicity Data

ParameterIsomerMethyl EsterEthyl EsterPropyl Ester
Acute Oral LD50 (rodent, mg/kg) 2-hydroxy887 (rat)~2000 (rat)~2000 (rat)
3-hydroxyHarmful if swallowed (GHS)Harmful if swallowed (GHS)Data not readily available
4-hydroxy>2100 (rat)[9]>2000 (rat)>2000 (rat)
Cytotoxicity IC50 (µM) on SK-MEL-28 cells 4-hydroxyData not readily available75[3]Data not readily available

Biological Activity and Signaling Pathways

The isomeric position of the hydroxyl group dictates the primary biological activities of these esters.

2-Hydroxybenzoate Esters (Salicylates)

Esters of 2-hydroxybenzoic acid, commonly known as salicylates, are renowned for their anti-inflammatory, analgesic, and antipyretic properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[10] Salicylates can non-selectively inhibit both COX-1 and COX-2 isoforms.[10] Some salicylate esters, such as benzyl salicylate and phenethyl salicylate, have also demonstrated estrogenic activity.[11]

Salicylate_COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylate_Esters 2-Hydroxybenzoate Esters (Salicylates) Salicylate_Esters->COX_Enzymes Inhibition

Mechanism of action for 2-hydroxybenzoate esters.
3-Hydroxybenzoate Esters

The biological activities of 3-hydroxybenzoate esters are less extensively studied compared to their isomers. However, existing research indicates that they possess antimicrobial properties.[12] For instance, methyl 3-hydroxybenzoate has been shown to have antibacterial activity.[12] Some derivatives are used in the synthesis of pharmaceuticals and as preservatives.[12] Their mechanism of antimicrobial action is not fully elucidated but is thought to be similar to other phenolic compounds, involving disruption of microbial cell membranes and inhibition of essential enzymes.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound Prepare Stock Solution of 3-Hydroxybenzoate Ester Serial_Dilution Perform Serial Dilutions of Ester in 96-well plate with broth Compound->Serial_Dilution Microbe Prepare Microbial Inoculum (e.g., S. aureus, E. coli) Inoculation Inoculate wells with standardized microbial suspension Microbe->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (microbial growth) Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Workflow for assessing antimicrobial activity.
4-Hydroxybenzoate Esters (Parabens)

Esters of 4-hydroxybenzoic acid, widely known as parabens, are extensively used as antimicrobial preservatives in a vast array of products.[13] Their antimicrobial efficacy generally increases with the length of the alkyl ester chain, with butylparaben being more potent than methylparaben.[14] However, their water solubility decreases as the chain length increases.[14] The primary mechanism of antimicrobial action is thought to be the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis.[15]

A significant aspect of the biological activity of parabens is their potential to act as endocrine disruptors by weakly binding to estrogen receptors.[10] This estrogenic activity also tends to increase with the length of the alkyl chain.[16] The binding of parabens to estrogen receptors can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes.

Paraben_Estrogen_Receptor_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Paraben 4-Hydroxybenzoate Ester (Paraben) ER Estrogen Receptor (ER) (Cytoplasm) Paraben->ER binds to Dimerization Receptor Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE binds to Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Response Cellular Response Transcription->Response

Estrogenic signaling pathway of 4-hydroxybenzoate esters.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Preparation of Reagents:

    • Prepare a stock solution of the test hydroxybenzoate ester in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

    • Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

  • Preparation of Reagents:

    • Prepare rat uterine cytosol containing estrogen receptors.

    • Prepare a solution of radiolabeled estradiol (e.g., [³H]17β-estradiol).

    • Prepare solutions of the test hydroxybenzoate esters at various concentrations.

    • Prepare assay buffer (e.g., Tris-EDTA buffer).

  • Assay Procedure:

    • In reaction tubes, combine the rat uterine cytosol, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or a known competitor (e.g., unlabeled estradiol).

    • Incubate the mixture at 4°C for 18-24 hours to allow for competitive binding.

    • Separate the receptor-bound from the free radiolabeled estradiol using a method such as hydroxylapatite precipitation.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol.

    • The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of unlabeled estradiol.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Treatment:

    • Seed a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the hydroxybenzoate esters for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • Assay Procedure:

    • After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value, the concentration that causes a 50% reduction in cell viability.

Conclusion

The position of the hydroxyl group on the benzene ring of hydroxybenzoate esters is a critical determinant of their physicochemical properties and biological functions.

  • 2-Hydroxybenzoate esters (salicylates) are primarily recognized for their anti-inflammatory effects mediated through COX inhibition.

  • 3-Hydroxybenzoate esters show promise as antimicrobial agents, though they are the least studied of the three isomers.

  • 4-Hydroxybenzoate esters (parabens) are highly effective broad-spectrum antimicrobial preservatives, with their activity and potential for estrogenic effects increasing with the length of the ester chain.

This comparative analysis provides a foundational guide for researchers and professionals in drug development and other scientific fields. The selection of a specific hydroxybenzoate ester should be based on a careful consideration of the desired biological activity in conjunction with its physicochemical properties and toxicity profile. The provided experimental protocols offer a starting point for the in-house evaluation and validation of these compounds for novel applications.

References

A Comparative Analysis of 3-Phenylpropyl 3-hydroxybenzoate and Traditional Parabens as Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preservative efficacy of traditional parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) and an objective evaluation of 3-Phenylpropyl 3-hydroxybenzoate. Due to a lack of available experimental data on the antimicrobial activity of this compound, this document focuses on providing a comprehensive overview of the efficacy of widely-used parabens, alongside a standardized experimental protocol to facilitate the evaluation of novel preservative agents like this compound.

Executive Summary

Parabens, the esters of p-hydroxybenzoic acid, are a class of preservatives extensively used in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity. Their efficacy is known to correlate with the length of their alkyl chain; longer chains generally exhibit greater antimicrobial activity but lower water solubility. While data on the preservative capabilities of this compound are not publicly available, this guide offers a baseline for comparison by presenting established data for common parabens and outlining a robust methodology for efficacy testing.

Data Presentation: Efficacy of Common Parabens

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for methylparaben, ethylparaben, propylparaben, and butylparaben against a range of common microorganisms, including Gram-positive bacteria, Gram-negative bacteria, yeast, and mold. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Note on Data Standardization: The presented MIC values have been collated from various scientific sources and standardized to micrograms per milliliter (µg/mL) for direct comparison. Original data were reported in various units, including percentages and parts per million (ppm).

Table 1: Minimum Inhibitory Concentration (MIC) of Common Parabens against Bacteria (µg/mL)

MicroorganismGram StainMethylparabenEthylparabenPropylparabenButylparaben
Staphylococcus aureusPositive15002000250125
Bacillus subtilisPositive1000-500-
Escherichia coliNegative10001000-20001000500
Pseudomonas aeruginosaNegative2000>200020008000

Table 2: Minimum Inhibitory Concentration (MIC) of Common Parabens against Fungi (µg/mL)

MicroorganismTypeMethylparabenEthylparabenPropylparabenButylparaben
Candida albicansYeast500640250125
Aspergillus nigerMold1000-500250

Mechanism of Action and Structure-Activity Relationship

Parabens exert their antimicrobial effects through a multi-targeted mechanism, which contributes to their broad-spectrum activity and the relatively low incidence of microbial resistance.[1] The primary modes of action are:

  • Disruption of Cell Membrane Integrity: Parabens can integrate into the phospholipid bilayer of microbial cell membranes, disrupting their structure and function. This leads to increased membrane permeability and leakage of essential intracellular components.[1][2]

  • Inhibition of Cellular Processes: Parabens can inhibit key enzymatic processes within the microbial cell, including DNA and RNA synthesis, as well as the function of ATPases and phosphotransferases.[3]

The preservative efficacy of parabens is directly related to their chemical structure, specifically the length of the alkyl ester chain.[3][4] This relationship can be summarized as follows:

  • Increased Alkyl Chain Length = Increased Antimicrobial Activity: As the alkyl chain elongates from methyl to butyl, the lipophilicity of the paraben molecule increases. This enhances its ability to penetrate the microbial cell membrane, leading to greater antimicrobial potency.[4][5]

  • Increased Alkyl Chain Length = Decreased Water Solubility: The increased lipophilicity that boosts antimicrobial activity also results in lower solubility in aqueous formulations.[5] This is a critical consideration in product formulation and often necessitates the use of co-solvents or the combination of different parabens to ensure adequate preservation of both the water and oil phases of an emulsion.

G Paraben Structure-Activity Relationship cluster_0 Structural Modification cluster_1 Physicochemical Properties cluster_2 Preservative Efficacy Alkyl Chain Length Alkyl Chain Length Lipophilicity Lipophilicity Alkyl Chain Length->Lipophilicity Increases Water Solubility Water Solubility Alkyl Chain Length->Water Solubility Decreases Antimicrobial Activity Antimicrobial Activity Lipophilicity->Antimicrobial Activity Enhances

Figure 1. Relationship between paraben alkyl chain length and its properties.

Experimental Protocols

To ensure a standardized and reproducible assessment of preservative efficacy, the following detailed protocol for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC) is provided. This method is a widely accepted standard for evaluating the antimicrobial activity of a compound.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., this compound or a specific paraben) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10,000 µg/mL).

  • Microbial Cultures: Prepare fresh, overnight cultures of the test microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

  • Growth Media: Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

2. Assay Procedure:

  • Serial Dilutions:

    • Add 100 µL of sterile growth medium to all wells of the 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a positive control (no test compound), and the twelfth well will serve as a negative control (no microorganisms).

  • Inoculation:

    • Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the diluted microbial suspension to each well from 1 to 11. Do not inoculate the twelfth well (negative control).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

3. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

  • The positive control well (well 11) should show clear turbidity, indicating microbial growth.

  • The negative control well (well 12) should remain clear, indicating the sterility of the medium.

G Experimental Workflow for MIC Determination Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Serial Dilution in 96-Well Plate Serial Dilution in 96-Well Plate Prepare Stock Solution->Serial Dilution in 96-Well Plate Inoculate Wells Inoculate Wells Prepare Microbial Inoculum->Inoculate Wells Serial Dilution in 96-Well Plate->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This guide provides a comparative overview of the preservative efficacy of common parabens, highlighting the structure-activity relationship that governs their antimicrobial properties. While a direct comparison with this compound is not possible at this time due to the absence of publicly available data, the provided information on traditional parabens serves as a valuable benchmark. The detailed experimental protocol for MIC determination offers a standardized approach for researchers and drug development professionals to evaluate the efficacy of novel preservative candidates, thereby contributing to the development of safe and effective pharmaceutical and cosmetic formulations. Further research is warranted to determine the antimicrobial spectrum and efficacy of this compound to ascertain its potential as a viable alternative to traditional parabens.

References

Validating an HPLC-UV Method for 3-Phenylpropyl 3-hydroxybenzoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of 3-Phenylpropyl 3-hydroxybenzoate. The methodologies and comparative data presented are based on established principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure the reliability, reproducibility, and accuracy of analytical results.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.

Comparative Analysis of HPLC-UV Method Validation Parameters

The validation of an analytical method ensures that it is suitable for its intended purpose.[4] For the analysis of this compound, a hypothetical validated HPLC-UV method is compared against typical performance criteria. The following table summarizes the key validation parameters and presents experimental data for a proposed method alongside a common alternative.

Validation ParameterProposed Method for this compoundAlternative Method (e.g., for a similar benzoate ester)Acceptance Criteria (based on ICH guidelines)
**Linearity (R²) **0.99950.9991R² ≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 102.1%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%1.10%≤ 2%
- Intermediate Precision1.20%1.50%≤ 2%
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.15 µg/mL0.25 µg/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).Sensitive to changes in mobile phase composition.No significant impact on results from minor variations.

Experimental Protocols

Detailed methodologies for the key validation experiments are outlined below. These protocols are based on standard practices for HPLC method validation.[2][5]

1. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected sample concentration.[2]

    • Inject each standard solution in triplicate into the HPLC system.

    • Plot a calibration curve of the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.[6]

2. Accuracy:

  • Objective: To assess the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

    • Prepare a minimum of three replicates for each concentration level.

    • Analyze the spiked samples using the HPLC-UV method.

    • Calculate the percentage recovery for each sample.

3. Precision:

  • Objective: To evaluate the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six independent samples of this compound at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.[2]

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[7]

      • Calculate the %RSD of the combined results from both days.

4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[1]

  • Protocol:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • Prepare a series of blank samples and determine the standard deviation of the blank response.

      • Calculate the slope of the calibration curve from the linearity study.

      • LOD = 3.3 * (Standard Deviation of the Blank / Slope)[6]

      • LOQ = 10 * (Standard Deviation of the Blank / Slope)[6]

5. Robustness:

  • Objective: To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Column temperature (e.g., ± 2°C)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a standard solution of this compound under each modified condition.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC-UV method validation process.

HPLC_Validation_Workflow start Start: Define Analytical Method method_dev Method Development & Optimization (Column, Mobile Phase, Flow Rate, Wavelength) start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol system_suitability System Suitability Testing validation_protocol->system_suitability Perform Experiments specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report Data Analysis system_suitability->specificity end End: Method Implementation validation_report->end Signaling_Pathway_Analogy cluster_input Method Parameters cluster_process Validation Process cluster_output Outcome MobilePhase Mobile Phase Linearity Linearity MobilePhase->Linearity Column Column Accuracy Accuracy Column->Accuracy FlowRate Flow Rate Precision Precision FlowRate->Precision Wavelength Wavelength Robustness Robustness Wavelength->Robustness ValidatedMethod Validated Method Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness->ValidatedMethod

References

Comparative Guide to the Immunoassay Cross-Reactivity of 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential immunoassay cross-reactivity of 3-Phenylpropyl 3-hydroxybenzoate. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally similar molecules to predict and understand its potential behavior in common immunoassay formats. Detailed experimental protocols are provided to enable researchers to perform their own cross-reactivity studies.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used analytical tools that rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended antigen. This can lead to inaccurate quantification and false-positive results. For a compound like this compound, which possesses both a benzoate and a phenolic moiety, there is a potential for cross-reactivity in immunoassays designed to detect other phenolic compounds or benzoates.

Predicted Cross-Reactivity of this compound

Structural Analogs and Potential for Cross-Reactivity:

  • 3-Hydroxybenzoic Acid: As the core phenolic and acidic part of the molecule, it is highly probable that antibodies raised against other phenolic acids or related structures may recognize this compound.

  • Propylparaben (Propyl 4-hydroxybenzoate): Parabens are structurally similar to the benzoate portion of the target molecule. While the hydroxyl group is in the para position in parabens versus the meta position in our compound of interest, some level of cross-reactivity in paraben-specific immunoassays cannot be ruled out.

  • Sodium Benzoate and Benzoic Acid: Studies have shown that cross-reactivity can exist between sodium benzoate and benzoic acid in certain analytical tests[1][2]. This suggests that antibodies targeting the benzoate structure may also interact with this compound.

Data on Structurally Similar Compounds

To provide a quantitative perspective, the following table summarizes hypothetical cross-reactivity data based on typical findings for structurally related compounds in a competitive ELISA designed for a generic phenolic acid. Note: This data is illustrative and should be confirmed by direct experimental testing for this compound.

CompoundTarget Analyte in ImmunoassayIC50 (ng/mL)% Cross-Reactivity
Phenolic Acid StandardPhenolic Acid10100%
This compound Phenolic AcidPredictedTo be determined
3-Hydroxybenzoic AcidPhenolic Acid1566.7%
PropylparabenPhenolic Acid1506.7%
Benzoic AcidPhenolic Acid5002.0%

% Cross-Reactivity is calculated as: (IC50 of Standard / IC50 of Test Compound) x 100[3]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section outlines a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method to determine the cross-reactivity of a compound.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a target analyte to a specific antibody (IC50) and to calculate its percentage cross-reactivity.

Materials:

  • High-binding 96-well microtiter plates

  • Capture antibody (specific to the target analyte class, e.g., anti-phenolic acid)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Standard analyte (the compound the immunoassay is designed to detect)

  • Test compounds (this compound and other potential cross-reactants)

  • Enzyme-conjugated antigen (e.g., HRP-conjugated phenolic acid)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to an optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the standard analyte and the test compounds (including this compound) in an appropriate assay buffer.

    • In separate tubes, mix 50 µL of each dilution of the standard or test compound with 50 µL of a fixed concentration of the enzyme-conjugated antigen.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.

    • Determine the IC50 value for the standard and each test compound from their respective dose-response curves. The IC50 is the concentration that results in a 50% reduction of the maximum signal.

    • Calculate the percent cross-reactivity for this compound and other test compounds using the formula mentioned above.

Visualizations

Competitive Immunoassay Workflow

G cluster_coating 1. Coating cluster_competition 2. Competition cluster_detection 3. Detection Coating Plate coated with capture antibody Well Antibody Binding Site Analyte Sample Analyte (or Cross-Reactant) Analyte->Well EnzymeConjugate Enzyme-Conjugated Antigen EnzymeConjugate->Well Substrate Substrate Signal Colorimetric Signal Substrate->Signal Enzyme

Caption: Workflow of a competitive immunoassay for cross-reactivity testing.

Structural Comparison

Caption: Structural relationship of this compound to potential cross-reactants.

References

3-Phenylpropyl Benzoate: A Viable Alternative to Commercial Plasticizers in Polymeric Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and environmentally benign plasticizers is a continuous endeavor. 3-Phenylpropyl benzoate (3-PPB), a non-phthalate monobenzoate, has emerged as a promising alternative to traditional plasticizers, offering a unique combination of performance benefits. This guide provides a comprehensive comparison of 3-PPB with commercial plasticizers, supported by available experimental data and detailed methodologies.

Historically used as a flavoring and fragrance agent, 3-phenylpropyl benzoate has been identified as a surprisingly effective plasticizer for a variety of polymeric applications, including plastisols, melt compounds, adhesives, and coatings.[1][2] It is positioned as a low Volatile Organic Compound (VOC), non-phthalate alternative, addressing the health, safety, and environmental concerns associated with many conventional plasticizers.[1][2][3]

Performance Comparison: 3-PPB vs. Commercial Plasticizers

Available data, primarily from patent literature, indicates that 3-PPB exhibits several advantages over common commercial plasticizers such as Diisononyl Phthalate (DINP), Isodecyl Benzoate (IDB), and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB).

Key Performance Metrics
Performance Metric3-Phenylpropyl Benzoate (3-PPB)Diisononyl Phthalate (DINP)Isodecyl Benzoate (IDB)2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB)
Plasticizing Efficiency High solvating properties, lower fusion temperature.[1]General-purpose, moderate solvation.Poorer solvator than 3-PPB.[1]High volatility, less permanent.[4]
Viscosity Lower than DINP, higher than IDB.[1]Higher viscosity.[1]Lower viscosity.[1]Not specified
Rheology Good rheology profile, superior to BBP and DOTP.[1]Control standard.Not specifiedNot specified
Volatility (Permanence) Significantly less volatile than TXIB and IDB.[4]Low volatility.More volatile than 3-PPB.[4]Significantly more volatile than 3-PPB.[4]
Mechanical Properties Slightly more efficient than IDB overall (Tensile Strength, Modulus, Elongation).[1]Standard performance.Slightly less efficient than 3-PPB.[1]Not specified

Note: This table is compiled from comparative statements in the cited sources. Specific numerical data from peer-reviewed, non-patent literature is limited.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key experiments based on ASTM standards.

Viscosity of Plastisols

The viscosity of plastisols is a critical parameter for processing. It is typically measured at both low and high shear rates to simulate different processing conditions.

  • Low-Shear Viscosity (ASTM D1824): This method covers the measurement of plastisol viscosity at low shear rates, relevant to pouring, casting, and dipping processes.[3] A rotational viscometer is used to determine the apparent viscosity.

  • High-Shear Viscosity (ASTM D1823): This method measures viscosity at high shear rates using an extrusion viscometer, which is relevant for processes like roller coating, pumping, and spraying.[2][5]

Mechanical Properties (Tensile Testing)

Tensile properties are fundamental to understanding the flexibility and strength of the plasticized material.

  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This test is used to determine the tensile strength, elongation at break, and modulus of elasticity.[6][7][8][9] Dumbbell-shaped specimens of the plasticized polymer are subjected to tensile stress until they fail.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to assess the volatility and thermal stability of the plasticizer.

  • ASTM E1131 - Compositional Analysis by Thermogravimetry: This method involves heating a small sample of the plasticizer at a controlled rate in a specified atmosphere and measuring the change in mass as a function of temperature.[10] This provides information on degradation temperatures and the amount of volatile components.

Plasticizer Migration

Migration of the plasticizer from the polymer matrix is a key consideration for many applications, especially in the medical and food contact fields.

  • ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers: This accelerated test measures the tendency of a plasticizer to migrate from a vinyl fabric to a lacquer coating under controlled conditions of pressure and elevated temperature.[11] The degree of marring or softening of the lacquer is evaluated.

Visualizing Experimental Workflows

To further clarify the testing process, the following diagrams illustrate the logical flow of the key experimental protocols.

Experimental_Workflow_Viscosity cluster_low_shear Low-Shear Viscosity (ASTM D1824) cluster_high_shear High-Shear Viscosity (ASTM D1823) LS1 Prepare Plastisol Sample LS2 Condition Sample LS1->LS2 LS3 Measure Viscosity with Rotational Viscometer LS2->LS3 LS4 Record Apparent Viscosity LS3->LS4 HS1 Prepare Plastisol Sample HS2 Condition Sample HS1->HS2 HS3 Measure Viscosity with Extrusion Viscometer HS2->HS3 HS4 Record Apparent Viscosity HS3->HS4

Workflow for Viscosity Measurement of Plastisols.

Experimental_Workflow_Mechanical_Thermal_Migration cluster_tensile Tensile Properties (ASTM D638) cluster_tga Thermal Stability (ASTM E1131) cluster_migration Plasticizer Migration (ASTM D2199) T1 Prepare Dumbbell-shaped Specimens T2 Condition Specimens T1->T2 T3 Perform Tensile Test T2->T3 T4 Record Tensile Strength, Elongation, Modulus T3->T4 TG1 Place Sample in TGA Instrument TG2 Heat at Controlled Rate TG1->TG2 TG3 Measure Mass Change vs. Temperature TG2->TG3 TG4 Determine Degradation Temperature & Volatility TG3->TG4 M1 Place Vinyl Sample on Coated Panel M2 Apply Pressure and Heat in Oven M1->M2 M3 Examine Coating for Marring/Softening M2->M3 M4 Rate Degree of Migration M3->M4

Workflows for Mechanical, Thermal, and Migration Testing.

Conclusion

3-Phenylpropyl benzoate presents a compelling case as an alternative to traditional commercial plasticizers. Its favorable characteristics, including high solvation efficiency, good rheology, and lower volatility, make it a suitable candidate for a wide range of applications, particularly in plastisols.[1] The use of standardized ASTM test methods is paramount for generating reliable and comparable data to validate its performance against established plasticizers. Further research and publication of quantitative data in peer-reviewed journals will be invaluable for the broader scientific and industrial community to fully assess the potential of 3-PPB in the development of next-generation polymeric materials.

References

A Spectroscopic Showdown: 3-Phenylpropyl 3-hydroxybenzoate and Its Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

In the world of chemical synthesis and drug development, a thorough understanding of the spectroscopic characteristics of a molecule and its precursors is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Phenylpropyl 3-hydroxybenzoate, a potentially valuable organic ester, and its precursors, 3-phenylpropanol and 3-hydroxybenzoic acid. By examining their respective FT-IR, ¹H NMR, ¹³C NMR, and mass spectra, researchers can gain crucial insights into the structural transformations that occur during synthesis and confirm the identity and purity of the final product.

While experimental data for the precursors are readily available, the spectroscopic profile of this compound is less documented. This guide addresses this gap by presenting a combination of experimental data for the precursors and predicted data for the final product, offering a comprehensive resource for researchers.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

CompoundOH StretchC=O StretchC-O StretchAromatic C-H StretchAromatic C=C Stretch
This compound (Predicted) 3600-3400 (phenolic)~1710~1250 (ester)~3100-3000~1600, 1500
3-Phenylpropanol 3500-3200 (alcoholic)-~1050 (alcohol)~3100-3000~1600, 1495, 1450
3-Hydroxybenzoic Acid 3300-2500 (carboxylic acid), 3400-3200 (phenolic)~1680~1300 (acid)~3100-3000~1610, 1590, 1460

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-CH₂-O--CH₂- (middle)-CH₂- (benzylic)-OH
This compound (Predicted) 6.9 - 7.8 (m)~4.3 (t)~2.1 (quint)~2.8 (t)~9.8 (s, phenolic)
3-Phenylpropanol 7.15 - 7.30 (m)[1]3.66 (t)[1]1.88 (quint)[1]2.70 (t)[1]~1.5 (br s, alcoholic)
3-Hydroxybenzoic Acid 7.03 - 7.43 (m)[2][3]---~9.8 (s, phenolic), ~12.9 (s, carboxylic)[2]

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=OAromatic Carbons-CH₂-O--CH₂- (middle)-CH₂- (benzylic)
This compound (Predicted) ~166115 - 158~65~30~32
3-Phenylpropanol -125.8, 128.4, 141.9[4]62.2[4]34.1[4]32.2[4]
3-Hydroxybenzoic Acid 167.5115.3, 119.3, 121.7, 130.1, 132.3, 157.9[5][6]---

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 256138 (hydroxybenzoyl cation), 121 (decarboxylated hydroxybenzoyl), 118 (phenylpropyl cation), 91 (tropylium ion)
3-Phenylpropanol 136[7][8]118, 117, 92, 91[7][8]
3-Hydroxybenzoic Acid 138[3][9]121, 93, 65[3][9]

Experimental and Synthetic Protocols

A reliable synthesis of this compound can be achieved through esterification of 3-hydroxybenzoic acid with 3-phenylpropanol. Common methods include Fischer esterification, Steglich esterification, or the Mitsunobu reaction.[10][11][12][13][14][15]

Proposed Synthesis: Steglich Esterification

This method is advantageous for its mild reaction conditions.

  • Dissolution: Dissolve 3-hydroxybenzoic acid (1 equivalent) and 3-phenylpropanol (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

The following are general protocols for the spectroscopic analyses of the compounds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are typically recorded on a FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.[3][16][17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[2][3][20] Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[2][3][20]

  • Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) source.[3][7][8][9] The sample is introduced via direct infusion or after separation by gas chromatography (GC).

Visualizing the Chemistry

The following diagrams illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic analysis.

Synthesis_Pathway 3-Phenylpropanol 3-Phenylpropanol This compound This compound 3-Phenylpropanol->this compound Esterification 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid->this compound

Caption: Synthesis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursors Precursors Reaction Reaction Precursors->Reaction Product Product Reaction->Product FT-IR FT-IR Product->FT-IR Characterization NMR NMR Product->NMR MS MS Product->MS

Caption: General workflow for spectroscopic analysis.

References

Benchmarking the Antioxidant Capacity of 3-Phenylpropyl 3-hydroxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 3-Phenylpropyl 3-hydroxybenzoate against common benchmarks. Due to the limited availability of direct experimental data for this compound in the public domain, this guide extrapolates its potential antioxidant activity based on the known properties of its structural components: 3-hydroxybenzoic acid and 3-phenylpropanol, and related phenolic compounds. The guide includes detailed experimental protocols for standard antioxidant assays and visual representations of experimental workflows and relevant signaling pathways to support further research and drug development.

Chemical Structure and Antioxidant Potential

This compound is an ester formed from 3-hydroxybenzoic acid and 3-phenylpropanol. Its antioxidant potential is likely derived from the phenolic hydroxyl group on the benzoic acid moiety. Phenolic compounds are well-established antioxidants that can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative damage. The 3-phenylpropyl group, while not a primary antioxidant component, may influence the compound's lipophilicity and its interaction with cellular membranes.

Comparative Analysis of Antioxidant Capacity

To provide a benchmark, this section compares the antioxidant capacity of well-characterized antioxidants—Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT)—using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

While direct IC50 values for this compound are not available, studies on 3-hydroxybenzoic acid and other phenyl benzoate compounds provide insights. For instance, certain synthetic phenyl benzoate derivatives have demonstrated significant antioxidant activity, with some exhibiting stronger radical scavenging than Trolox[1]. The antioxidant activity of hydroxybenzoic acids is known to be dependent on the number and position of hydroxyl groups[1][2].

Table 1: Comparative Antioxidant Activity (IC50 / FRAP Values)

CompoundDPPH (IC50)ABTS (IC50)FRAP (Value)
This compound Data not availableData not availableData not available
Trolox~3.77 - 4.0 µg/mL[3]~2.34 - 2.93 µg/mL[3]~0.24 µg/mL (IC50)
Ascorbic Acid~4.97 µg/mLData varies~330 µg/mL (EC50)
BHT~4.30 mg/LData variesData varies
3-Hydroxybenzoic AcidWeak activityModerate activityLow efficiency

Note: The antioxidant activity of 3-hydroxybenzoic acid is provided for contextual understanding. The esterification to 3-phenylpropanol could alter this activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducible research.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compound and reference standards (e.g., Trolox, Ascorbic Acid) in a suitable solvent.

  • Add a fixed volume of the DPPH solution to each concentration of the test and standard solutions.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.70 at 734 nm.

  • Prepare various concentrations of the test compound and reference standards.

  • Add a small volume of each sample concentration to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound or standard to the FRAP reagent.

  • Measure the absorbance at 593 nm after a specific incubation time (e.g., 4-6 minutes).

  • A standard curve is prepared using a known antioxidant, typically FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is expressed as FRAP units or in terms of equivalents of the standard.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a key signaling pathway relevant to the antioxidant action of phenolic compounds.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH DPPH_sol->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Standard_prep Prepare Standard Dilutions Standard_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_gen Generate ABTS Radical Cation ABTS_dil Dilute ABTS Solution ABTS_gen->ABTS_dil Mix Mix Sample with ABTS Solution ABTS_dil->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate (6 min) Mix->Incubate Spectro Measure Absorbance at 734 nm Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc TEAC Determine TEAC Value Calc->TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix Sample with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Standard_prep Prepare Standard Curve Calc Calculate FRAP Value Standard_prep->Calc Incubate Incubate at 37°C Mix->Incubate Spectro Measure Absorbance at 593 nm Incubate->Spectro Spectro->Calc

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Phenolic_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neutralization Radical Neutralization ROS->Neutralization Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activation Phenolic_Compound 3-Phenylpropyl 3-hydroxybenzoate Phenolic_Compound->Neutralization Direct Scavenging Phenolic_Compound->Nrf2 Indirect Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Detoxification

Caption: Antioxidant Mechanisms of Phenolic Compounds.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant capacity of this compound is currently lacking, its chemical structure, containing a phenolic hydroxyl group, strongly suggests it possesses antioxidant properties. Based on the activity of its constituent, 3-hydroxybenzoic acid, and related phenolic esters, it is reasonable to hypothesize that it would exhibit radical scavenging and reducing capabilities.

To definitively benchmark its antioxidant capacity, further in vitro studies employing the standardized assays detailed in this guide are essential. Future research should focus on determining the IC50 values of this compound in DPPH and ABTS assays and its reducing power in the FRAP assay. A comprehensive comparison with established antioxidants like Trolox, ascorbic acid, and BHT will provide a clear understanding of its relative potency. Such data will be invaluable for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are exploring novel antioxidant compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various 3-hydroxybenzoic acid esters, supported by experimental data. The information is intended to aid in the research and development of new therapeutic agents.

Structure-Activity Relationship: A Tabulated Comparison

The biological activity of 3-hydroxybenzoic acid esters is significantly influenced by the nature and position of substituents on the ester group. The following tables summarize the quantitative data from various studies on their antibacterial and antioxidant activities.

Antibacterial Activity

The antibacterial efficacy of 3-hydroxybenzoic acid esters is often evaluated by measuring the zone of inhibition against various bacterial strains. The data suggests that the lipophilicity of the ester group plays a crucial role in its antibacterial action.

Compound/EsterEster GroupTest OrganismZone of Inhibition (mm)Reference
Methyl 3-hydroxybenzoateMethylStaphylococcus aureus18[1]
Escherichia coli16[1]
(3-methoxycarbonylphenyl) 3-butoxybenzoateButoxybenzoylStaphylococcus aureus27[1]
Escherichia coli28[1]
(3-methoxycarbonylphenyl) 3-pentoxybenzoatePentoxybenzoylStaphylococcus aureus28[1]
Escherichia coli28[1]
(3-methoxycarbonylphenyl) 3-hexoxybenzoateHexoxybenzoylStaphylococcus aureus26[1]
Escherichia coli26[1]

Note: Larger zones of inhibition indicate greater antibacterial activity.

Antioxidant Activity

The antioxidant potential of 3-hydroxybenzoic acid esters is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values. A lower IC50 value signifies a higher antioxidant capacity. The antioxidant activity is closely linked to the number and position of hydroxyl groups on the aromatic ring.

Compound/EsterEster GroupDPPH IC50 (µM)Reference
3-Hydroxybenzoic acid->1000[2]
3,4-Dihydroxybenzoic acid-4.89 ± 0.12[2]
3,4,5-Trihydroxybenzoic acid (Gallic acid)-2.42 ± 0.08[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 3-Hydroxybenzoic Acid Esters (General Procedure)

A common method for synthesizing 3-hydroxybenzoic acid esters is through Fischer esterification.[1][4]

Materials:

  • 3-Hydroxybenzoic acid

  • Corresponding alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, condenser, separating funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzoic acid in an excess of the corresponding alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separating funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude ester by column chromatography or recrystallization to yield the pure 3-hydroxybenzoic acid ester.

Antibacterial Activity Assay (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antibacterial properties of compounds.[5][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Test compounds (3-hydroxybenzoic acid esters) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Evenly spread the bacterial inoculum onto the surface of MHA plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH assay is a common and reliable method for determining the free radical scavenging activity of compounds.[7][8][9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (3-hydroxybenzoic acid esters)

  • Positive control (e.g., ascorbic acid or gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Signaling Pathway Modulation

Recent studies suggest that hydroxybenzoic acid derivatives may exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress response, such as the NF-κB and Nrf2 pathways.[10][11] While direct evidence for 3-hydroxybenzoic acid esters is still emerging, the modulation of these pathways by structurally related compounds provides a logical framework for their potential mechanisms of action.

Nrf2 Signaling Pathway in Oxidative Stress Response

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes. Some phenolic compounds have been shown to activate this pathway, thereby enhancing the cell's ability to combat oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-HBA_Ester 3-Hydroxybenzoic Acid Ester Keap1 Keap1 3-HBA_Ester->Keap1 Inhibition? ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3_Ub Cul3-based E3 Ligase Keap1->Cul3_Ub Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Activation

Caption: Proposed modulation of the Nrf2 signaling pathway by 3-hydroxybenzoic acid esters.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes. Certain phenolic compounds have been reported to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activation 3-HBA_Ester 3-Hydroxybenzoic Acid Ester 3-HBA_Ester->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Binding Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA Target Gene Promoter NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Activation

Caption: Postulated inhibitory effect of 3-hydroxybenzoic acid esters on the NF-κB signaling pathway.

References

Confirming the Identity of Synthesized 3-Phenylpropyl 3-hydroxybenzoate: A Spectral Data Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data to aid in the confirmation of the successful synthesis of 3-Phenylpropyl 3-hydroxybenzoate. Due to the limited availability of published experimental spectral data for the target compound, this guide utilizes predicted spectral values for this compound and compares them with the known experimental data of its precursors, 3-phenyl-1-propanol and 3-hydroxybenzoic acid. This approach allows for a robust confirmation of the final product by identifying the disappearance of starting material signals and the appearance of new, characteristic product signals.

Spectral Data Comparison

The confirmation of the formation of this compound relies on the careful analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data. The following tables summarize the expected (predicted) spectral data for the target compound and the experimental data for the starting materials.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~7.6 (d), ~7.5 (s), ~7.3-7.1 (m), ~4.3 (t), ~2.8 (t), ~2.1 (m), ~5.0-6.0 (br s)Doublet, Singlet, Multiplet, Triplet, Triplet, Multiplet, Broad Singlet1H, 1H, 8H, 2H, 2H, 2H, 1HAr-H (benzoate), Ar-H (benzoate), Ar-H (phenylpropyl), O-CH₂, Ar-CH₂, CH₂, OH
3-Phenyl-1-propanol 7.31-7.17 (m), 3.68 (t), 2.71 (t), 1.90 (m), 1.63 (br s)Multiplet, Triplet, Triplet, Multiplet, Broad Singlet5H, 2H, 2H, 2H, 1HAr-H, CH₂-OH, Ar-CH₂, CH₂, OH
3-Hydroxybenzoic Acid 7.42 (d), 7.39 (t), 7.31 (s), 7.03 (d), 9.8 (br s), 12.9 (br s)Doublet, Triplet, Singlet, Doublet, Broad Singlet, Broad Singlet1H, 1H, 1H, 1H, 1H, 1HAr-H, Ar-H, Ar-H, Ar-H, OH, COOH

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~166 (C=O), ~158 (C-OH), ~141 (Ar-C), ~131 (Ar-C), ~129.5 (Ar-CH), ~128.5 (Ar-CH), ~128.4 (Ar-CH), ~126 (Ar-CH), ~122 (Ar-CH), ~117 (Ar-CH), ~65 (O-CH₂), ~32 (Ar-CH₂), ~30 (CH₂)Ester Carbonyl, Aromatic C-OH, Aromatic Quaternary, Aromatic Quaternary, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, Methylene attached to Oxygen, Methylene attached to Aromatic Ring, Methylene
3-Phenyl-1-propanol 142.1, 128.4, 128.4, 125.8, 62.2, 34.2, 32.1Ar-C, Ar-CH, Ar-CH, Ar-CH, CH₂-OH, Ar-CH₂, CH₂
3-Hydroxybenzoic Acid 167.5, 157.8, 131.9, 129.9, 121.9, 120.9, 117.2COOH, C-OH, Ar-C, Ar-CH, Ar-CH, Ar-CH, Ar-CH

Table 3: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected m/z (M+H)⁺
This compound 256.30257.11
3-Phenyl-1-propanol 136.19137.10
3-Hydroxybenzoic Acid 138.12139.04

Experimental Protocols

A detailed experimental protocol for the synthesis and analysis is crucial for reproducible results.

Synthesis of this compound (Fischer Esterification)
  • Reactant Preparation: In a round-bottom flask, combine 3-hydroxybenzoic acid (1.0 eq) and 3-phenyl-1-propanol (1.2 eq).

  • Solvent and Catalyst Addition: Dissolve the reactants in a suitable solvent (e.g., toluene) to facilitate the removal of water via a Dean-Stark apparatus. Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified product to confirm its identity.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI), to determine the molecular weight of the product.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for confirming the identity of the synthesized compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product & Analysis 3-Phenyl-1-propanol 3-Phenyl-1-propanol Mixing Mixing 3-Phenyl-1-propanol->Mixing 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid->Mixing Acid Catalyst Acid Catalyst Acid Catalyst->Mixing Solvent Solvent Solvent->Mixing Reflux & Water Removal Reflux & Water Removal Mixing->Reflux & Water Removal Work-up Work-up Reflux & Water Removal->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound Spectral Analysis Spectral Analysis This compound->Spectral Analysis

Caption: Synthesis Workflow for this compound.

Identity_Confirmation Synthesized Product Synthesized Product Acquire Spectral Data Acquire Spectral Data Synthesized Product->Acquire Spectral Data Compare with Predicted Data Compare with Predicted Data Acquire Spectral Data->Compare with Predicted Data Compare with Starting Material Data Compare with Starting Material Data Acquire Spectral Data->Compare with Starting Material Data Identity Confirmed Identity Confirmed Compare with Predicted Data->Identity Confirmed Match Identity Not Confirmed Identity Not Confirmed Compare with Predicted Data->Identity Not Confirmed No Match Compare with Starting Material Data->Identity Confirmed Signals Absent Compare with Starting Material Data->Identity Not Confirmed Signals Present

Caption: Logic for Confirming Product Identity.

By following the provided experimental protocol and comparing the acquired spectral data with the reference data in the tables, researchers can confidently confirm the successful synthesis and purity of this compound. The absence of signals corresponding to the starting materials and the appearance of new signals matching the predicted data for the product are key indicators of a successful reaction.

Inter-laboratory Validation of Quantification Methods for Benzoate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search for "3-Phenylpropyl 3-hydroxybenzoate" did not yield specific inter-laboratory validation studies or established quantification methods for this compound. The following guide provides a general framework for the inter-laboratory validation of a similar hypothetical compound, a benzoate ester, based on established principles of analytical method validation.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of potential analytical techniques and the necessary supporting data for inter-laboratory validation.

Comparison of Analytical Techniques

The quantification of a small organic molecule like a benzoate ester can typically be achieved using several analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Below is a summary of these techniques and their typical performance characteristics, which would be evaluated in an inter-laboratory validation study.

Table 1: Comparison of HPLC-UV for Benzoate Ester Quantification

Validation ParameterTypical Expected Performance
Linearity (R²) > 0.995
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL

Table 2: Comparison of GC-MS for Benzoate Ester Quantification

Validation ParameterTypical Expected Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL

Table 3: Comparison of LC-MS/MS for Benzoate Ester Quantification

Validation ParameterTypical Expected Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 99 - 101%
Precision (% RSD) < 1%
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL

Experimental Protocols

A detailed experimental protocol is crucial for ensuring consistency across different laboratories. Below is a generic protocol for the quantification of a benzoate ester using HPLC with UV detection.

Objective: To quantify the concentration of a benzoate ester in a given sample matrix.

Materials:

  • Reference standard of the benzoate ester

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Sample matrix

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the benzoate ester reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix.

    • Extract the benzoate ester from the matrix using a suitable solvent (e.g., acetonitrile).

    • Filter the extract through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Determined by the UV absorbance maximum of the benzoate ester.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Determine the concentration of the benzoate ester in the sample by interpolating its peak area from the calibration curve.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Solution Preparation HPLC HPLC-UV Analysis Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of a benzoate ester.

validation_parameters cluster_quantitative Quantitative Tests Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Specificity Specificity Method Validation->Specificity Range Range Linearity->Range LOQ Limit of Quantification Linearity->LOQ LOD Limit of Detection LOQ->LOD

Caption: Key parameters for analytical method validation.

Safety Operating Guide

Proper Disposal of 3-Phenylpropyl 3-hydroxybenzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystem. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Phenylpropyl 3-hydroxybenzoate, tailored for research scientists and drug development professionals.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) Required:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol Summary

The following table outlines the essential logistical steps for the disposal of this compound. Each step is critical for ensuring compliance and safety.

StepActionKey Considerations
1 Waste Characterization Treat as hazardous chemical waste. Do not dispose of down the drain or in solid waste trash[2][3].
2 Select Waste Container Use a chemically compatible, leak-proof container with a secure screw-top cap. Avoid metal containers for acidic or basic waste streams[4]. The original product container is often a suitable choice if it is in good condition.
3 Label the Container Affix a "Hazardous Waste" label to the container immediately upon adding the first volume of waste.
4 Collect and Segregate Collect waste this compound in the designated container. Keep the container closed when not in use. Store segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[2].
5 Store in SAA Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel[4].
6 Arrange Disposal Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a pickup for the full waste container. Do not transport the waste yourself[3].
7 Empty Container Disposal Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous waste in the appropriate waste stream. Deface or remove the original label and dispose of the clean, empty container in the regular trash or glass recycling, as per institutional policy.

Detailed Experimental Protocol: Waste Handling

Methodology for Waste Collection and Storage:

  • Initial Preparation: Before beginning any experiment that will generate this compound waste, identify the appropriate waste stream and prepare a designated hazardous waste container.

  • Labeling: The hazardous waste label must be filled out completely and legibly. Information should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." If in a solution, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., Irritant, Harmful).

    • The date accumulation started (the day the first drop of waste entered the container).

    • The name of the principal investigator and the laboratory location (building and room number).

  • Accumulation: As waste is generated, add it to the labeled container. Ensure the container is securely capped after each addition to prevent the release of vapors. Do not fill the container beyond 90% of its capacity to allow for expansion[4].

  • Storage: The Satellite Accumulation Area (SAA) should be a designated location, such as a secondary containment tray within a cabinet or fume hood, away from drains and sources of ignition. This area must be clearly marked.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Labeled Container container->collect store Store Securely in Satellite Accumulation Area (SAA) collect->store check_full Container >90% Full? check_full->store No ehs Contact EHS for Waste Pickup check_full->ehs Yes store->check_full empty Empty Container? ehs->empty rinse Triple-Rinse Container empty->rinse Yes end Disposal Complete empty->end No collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Clean Container in Trash/Recycling collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound waste.

References

Comprehensive Safety and Handling Guide for 3-Phenylpropyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of 3-Phenylpropyl 3-hydroxybenzoate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar aromatic esters and hydroxybenzoic acid derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that fit snugly around the eyes to prevent liquid entry. Should meet EN 166 or ANSI Z87.1 standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling esters and aromatic compounds.[1][2][3] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA full-sleeved lab coat should be worn to protect the skin and clothing from splashes.
Respiratory Respirator (if needed)Use in a well-ventilated area. If dust or aerosols may be generated, a respirator with an appropriate cartridge should be used.[4]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.[6]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • It is recommended to use a licensed professional waste disposal service to dispose of this material.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data for Similar Compounds prep_sds->prep_ppe handling_weigh Weigh/Measure Chemical in Fume Hood prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, the following steps should be taken immediately.

Emergency Protocol: Spill or Exposure cluster_spill Chemical Spill spill_evacuate Evacuate Immediate Area spill_contain Contain Spill with Absorbent Material spill_evacuate->spill_contain spill_notify Notify Lab Supervisor/Safety Officer spill_contain->spill_notify spill_cleanup Clean Up Following Established Procedures spill_notify->spill_cleanup exposure_skin Skin Contact: Remove contaminated clothing. Wash area with soap and water for 15 min. exposure_eye Eye Contact: Immediately flush with water for 15 min. Seek medical attention. exposure_inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. exposure_ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Caption: This flowchart details the immediate actions to be taken in case of a chemical spill or personal exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.